molecular formula C7H6N2O3 B100457 N-(4-Nitrophenyl)formamide CAS No. 16135-31-2

N-(4-Nitrophenyl)formamide

Cat. No.: B100457
CAS No.: 16135-31-2
M. Wt: 166.13 g/mol
InChI Key: ZTCQFVRINYOPOH-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)formamide is a nitrogen-containing organic compound that serves as a building block in chemical synthesis. A key research application for structurally related N-(4'-nitrophenyl) compounds is in the development of potential anticancer agents. For instance, a series of N-(4'-nitrophenyl)-l-prolinamides demonstrated promising in vitro cytotoxic activities against various human carcinoma cell lines, including lung (A549), colon (HCT-116), and gastric (SGC7901) cancers . Some of these derivatives exhibited superior tumor inhibitory activity compared to the standard chemotherapeutic agent, 5-fluorouracil, highlighting the value of the N-(4-nitrophenyl) scaffold in medicinal chemistry research for creating new bioactive molecules . Furthermore, formamide derivatives, in a broader context, have been studied as substrates for enzymes like urease, indicating their utility in biochemical studies . The compound's structure aligns with common motifs in pharmacology, as over 85% of FDA-approved drugs contain heterocyclic structures, underscoring the importance of such frameworks in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)formamide
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InChI

InChI=1S/C7H6N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCQFVRINYOPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167119
Record name 4-Nitroformanilide
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Molecular Weight

166.13 g/mol
Source PubChem
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CAS No.

16135-31-2
Record name 4-Nitroformanilide
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Record name 4-Nitroformanilide
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Record name N-(4-Nitrophenyl)formamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(4-Nitrophenyl)formamide (CAS: 16135-31-2)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(4-Nitrophenyl)formamide is a pivotal chemical intermediate characterized by its nitro-substituted aromatic ring and a formamide group. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The presence of the electron-withdrawing nitro group significantly influences the chemistry of the aromatic ring and the amide functionality. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and purification protocols, in-depth spectroscopic characterization, reactivity, potential applications, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and integrity in experimental outcomes.

Physicochemical and Structural Characteristics

This compound, also known as 4'-Nitroformanilide or p-Nitroformanilide, is a stable, solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with a nitro group at the para position relative to a formamide group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16135-31-2[2][3]
Molecular Formula C₇H₆N₂O₃[]
Molecular Weight 166.13 g/mol [3][]
Appearance Solid[3]
Melting Point 196-200 °C[1][3]
Boiling Point 395.4 °C at 760 mmHg[1]
Density 1.407 g/cm³[1]
Flash Point 193 °C[1]
IUPAC Name This compound[2]
SMILES C1=CC(=CC=C1NC=O)[O-][2]
InChI Key ZTCQFVRINYOPOH-UHFFFAOYSA-N[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the formylation of p-nitroaniline. This reaction is straightforward and provides a high yield of the desired product. The causality behind this choice of pathway is the ready availability and lower cost of the starting material, p-nitroaniline, compared to the alternative of nitrating formanilide, which can lead to isomeric impurities and requires harsher conditions.

Synthesis Protocol: Formylation of p-Nitroaniline

This protocol describes the synthesis using a mixture of formic acid and acetic anhydride, which generates the formylating agent in situ.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitroaniline (13.8 g, 0.1 mol).

  • To this, add 98% formic acid (60 mL). Stir the mixture until the p-nitroaniline is mostly dissolved. Some gentle warming may be required.

Step 2: Addition of Acetic Anhydride

  • While stirring, slowly add acetic anhydride (12 mL, approx. 0.12 mol) to the flask. The addition should be done dropwise, as the reaction is exothermic. The acetic anhydride reacts with formic acid to form the more potent formylating agent, formic anhydride.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, this compound, will have a different Rf value than the starting p-nitroaniline.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice-cold water while stirring vigorously.

  • A yellow precipitate of this compound will form.

Step 4: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any residual acid.

  • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Step 5: Validation

  • Confirm the identity and purity of the final product by measuring its melting point (expected: 196-200 °C) and acquiring spectroscopic data (NMR, IR) as detailed in Section 3.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output & Validation pNA p-Nitroaniline Setup Reaction Setup (Dissolution) pNA->Setup FA Formic Acid FA->Setup Ac2O Acetic Anhydride Ac2O->Setup Formylation Formylation (Reflux, 2-3h) Setup->Formylation Heat Workup Precipitation (Ice Water Quench) Formylation->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Product Product Pure this compound Purification->Product Validation Validation (MP, TLC, Spectroscopy) Product->Validation

Caption: Workflow for the synthesis and validation of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The intensity of IR signals depends on the change in the bond dipole moment during vibration.[5]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3300-3500N-HAmide N-H stretch, typically a sharp peak.
~3100C-HAromatic C-H stretch.
~1680C=OAmide I band (carbonyl stretch), strong and sharp.
1590, 1490C=CAromatic ring C=C stretching.
1520, 1340N-OAsymmetric and symmetric NO₂ stretching, respectively. Both are very strong.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H-NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 (DMSO-d₆)Singlet (broad)1HNH Amide proton, often broad due to quadrupole coupling and exchange.
~8.5 (DMSO-d₆)Singlet1HCH OFormyl proton, deshielded by the adjacent carbonyl group.
~8.2Doublet (d)2HAr-H Protons ortho to the NO₂ group, strongly deshielded.
~7.8Doublet (d)2HAr-H Protons ortho to the NHCHO group.

Table 4: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~162C =OFormyl carbon, characteristic chemical shift for an amide carbonyl.
~146Ar-C -NHAromatic carbon attached to the nitrogen.
~144Ar-C -NO₂Aromatic carbon attached to the nitro group.
~125Ar-C HAromatic carbons ortho to the nitro group.
~118Ar-C HAromatic carbons ortho to the formamide group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 166.13.

  • Key Fragments: Expect to see fragments corresponding to the loss of the formyl group (-CHO), the nitro group (-NO₂), and other characteristic cleavages of the aromatic ring.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its three key components: the aromatic ring, the nitro group, and the formamide linkage.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It also provides a reactive site for reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with Sn/HCl) will readily convert the nitro group to an amine (NH₂), yielding N-(4-aminophenyl)formamide. This transformation is a cornerstone of its utility as an intermediate.

  • Formamide Group: The amide bond is stable but can be hydrolyzed under acidic or basic conditions to yield p-nitroaniline and formic acid. The nitrogen lone pair is delocalized into the carbonyl, reducing its basicity compared to an amine.

  • Aromatic Ring: Due to the strong deactivating effect of the nitro group, electrophilic substitution reactions are difficult and would require harsh conditions, directing incoming electrophiles to the positions meta to the nitro group (ortho to the formamide group).

Applications in Research and Drug Development

This compound serves primarily as a synthetic intermediate. Its value lies in the strategic placement of the nitro and formamide groups, which can be selectively modified.

  • Precursor to Pharmaceuticals: The nitroarene moiety is present in numerous bioactive molecules and approved drugs.[6] For instance, reduction of the nitro group in this compound yields N-(4-aminophenyl)formamide, a key precursor for building more complex structures, including potential anti-inflammatory agents or other targeted therapeutics. Nimesulide, a selective COX-2 inhibitor, is an example of a drug featuring a nitrophenyl group, highlighting the importance of such scaffolds in medicinal chemistry.[6]

  • Building Block for Dyes and Polymers: The chromophoric nature of the nitrophenyl system makes it a potential precursor in the synthesis of azo dyes after reduction of the nitro group and subsequent diazotization.

  • Material Science: The rigid, polar structure of the molecule could be incorporated into polymers or organic materials to modulate properties such as thermal stability and solvent resistance.[7]

Analytical Methodologies

For quality control, reaction monitoring, and stability testing, a reliable analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its precision and sensitivity.[8][9]

Protocol: HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~320 nm), determined by a UV-Vis scan.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

  • Quantification: Purity can be determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve should be generated using a certified reference standard.

Analytical Workflow Diagram

AnalyticalWorkflow Sample This compound Sample Prep Sample Preparation (Dissolve in Mobile Phase, Dilute) Sample->Prep Inject HPLC Injection (C18 Column) Prep->Inject Detect UV Detection (~320 nm) Inject->Detect Data Data Acquisition & Processing (Chromatogram) Detect->Data Result Result (Purity %, Concentration) Data->Result

Caption: Standard workflow for the analytical determination of this compound.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance.

  • Hazard Classification: May cause sensitization by inhalation and skin contact. It is assigned the hazard symbol Xn (Harmful).

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the solid powder.[3][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Avoid generating dust.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[10]

Conclusion

This compound (CAS 16135-31-2) is a chemical of significant interest due to its versatile reactivity and role as a precursor in organic synthesis. Its well-defined structure allows for selective transformations of the nitro and formamide groups, providing access to a wide array of more complex molecules relevant to the pharmaceutical and chemical industries. This guide has provided a detailed framework covering its synthesis, characterization, reactivity, and handling. The protocols and data presented herein are grounded in established chemical principles, offering researchers a reliable and comprehensive resource to support their work with this important compound.

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An In-depth Technical Guide to N-(4-Nitrophenyl)formamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Nitrophenyl)formamide, a key chemical intermediate. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical properties. Furthermore, this guide explores the significant applications of this compound, particularly its role in the synthesis of dyes and as a precursor in the development of pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction and Historical Context

This compound, also known as p-nitroformanilide or N-formyl-p-nitroaniline, is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Structurally, it is a formamide derivative of p-nitroaniline. This compound serves as a crucial building block in organic synthesis, primarily due to the presence of three key functional components: a formyl group, a phenyl ring, and a nitro group. The interplay of these groups imparts unique reactivity, making it a valuable precursor for a variety of more complex molecules.

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its synthesis is intrinsically linked to the broader development of formylation reactions of aromatic amines in the late 19th and early 20th centuries. The formylation of anilines was a logical extension of acylation reactions, with the formyl group serving as a protecting group for the amine functionality during electrophilic aromatic substitution reactions, such as nitration.[3] The synthesis of p-nitroaniline from aniline, for instance, often involves the protection of the amino group as an acetanilide to direct the nitration to the para position and prevent oxidation of the amino group.[3][4] A similar strategic approach utilizing a formyl protecting group would logically lead to the synthesis of this compound.

The core of its synthesis lies in the formylation of p-nitroaniline, a readily available starting material produced industrially by the amination of 4-nitrochlorobenzene.[4] The formylation process itself, the addition of a formyl group (-CHO) to the nitrogen of the primary amine, can be achieved through various methods, with the use of formic acid being one of the most direct and historically significant approaches.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the direct formylation of p-nitroaniline. This reaction can be accomplished using several formylating agents, with formic acid being a common and cost-effective choice.

Synthesis via Formylation with Formic Acid

This method involves the reaction of p-nitroaniline with an excess of formic acid, which acts as both the solvent and the formylating agent. The reaction proceeds by nucleophilic attack of the amino group of p-nitroaniline on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.

Experimental Protocol: Synthesis of this compound from p-Nitroaniline and Formic Acid

Materials:

  • p-Nitroaniline

  • Formic acid (85-90%)

  • Distilled water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add p-nitroaniline.

  • Add an excess of formic acid to the flask. The molar ratio of formic acid to p-nitroaniline should be at least 3:1.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold distilled water with constant stirring.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any remaining formic acid.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent to yield pale yellow crystals.

  • Dry the purified crystals in a vacuum oven.

Alternative Synthesis Methodologies

While the direct use of formic acid is common, other formylating agents can also be employed. These include:

  • Acetic Formic Anhydride: This mixed anhydride, generated in situ from formic acid and acetic anhydride, is a more reactive formylating agent and can lead to higher yields and shorter reaction times.

  • Dimethylformamide (DMF): In some synthetic routes, DMF can serve as a source of the formyl group, although this often requires specific catalysts and reaction conditions.

The choice of synthetic route often depends on the desired scale of the reaction, the required purity of the product, and the availability and cost of the reagents.

Synthesis Workflow Diagram

SynthesisWorkflow pNitroaniline p-Nitroaniline reaction Reflux pNitroaniline->reaction formicAcid Formic Acid formicAcid->reaction workup Aqueous Workup (Precipitation) reaction->workup filtration Filtration & Washing workup->filtration product This compound filtration->product AzoDyeSynthesis NPF This compound hydrolysis Hydrolysis NPF->hydrolysis pNA p-Nitroaniline hydrolysis->pNA diazotization Diazotization pNA->diazotization diazoniumSalt Diazonium Salt diazotization->diazoniumSalt coupling Azo Coupling diazoniumSalt->coupling azoDye Azo Dye coupling->azoDye couplingPartner Coupling Partner (e.g., Phenol, Aniline) couplingPartner->coupling

Caption: Role of this compound in Azo Dye Synthesis.

Precursor in Pharmaceutical and Agrochemical Synthesis

The reactive nature of the nitro and formamide groups makes this compound a useful starting material for the synthesis of various biologically active compounds. The nitro group can be reduced to an amino group, which can then be further functionalized. The formamide itself can participate in various chemical transformations. For instance, it is a key intermediate in a patented method for the preparation of N-methyl-p-nitroaniline.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin sensitization. [5]* Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [5]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [5]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its straightforward preparation from p-nitroaniline and the versatile reactivity of its functional groups have established its importance in the production of a wide range of commercially important compounds, including dyes and pharmaceutical precursors. This guide has provided a detailed overview of its history, synthesis, properties, and applications, underscoring its continued relevance in modern chemical research and industry.

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Methodological & Application

Application Note: Strategic Utilization of N-(4-Nitrophenyl)formamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of N-(4-Nitrophenyl)formamide (CAS 100-14-1) , not merely as a substrate, but as a versatile linchpin intermediate for accessing privileged heterocyclic scaffolds.

Executive Summary

This compound is often overlooked as a simple protected amine. However, its true synthetic value lies in its role as a stable, crystalline precursor to 4-nitrophenyl isocyanide —a highly reactive C1 building block for multicomponent reactions (MCRs)—and as a mild formylating agent for diamines. This guide provides validated protocols for converting this formamide into 1-substituted tetrazoles (via [3+2] cycloaddition) and benzimidazoles (via transamidation-cyclization), offering a robust alternative to handling volatile or unstable reagents.

Mechanistic Insight & Reaction Pathways[1][2][3]

The reactivity of this compound is governed by the electron-withdrawing nitro group (


) at the para position, which reduces the nucleophilicity of the nitrogen but enhances the acidity of the formyl proton. This electronic push-pull system facilitates two primary pathways:
  • Dehydration (Pathway A): Activation of the formyl oxygen with

    
     or 
    
    
    
    triggers
    
    
    -elimination, yielding 4-nitrophenyl isocyanide . This is the gateway to tetrazoles, oxazoles, and peptidomimetics (via Ugi/Passerini reactions).
  • Transamidation (Pathway B): The formyl group acts as an electrophilic donor. In the presence of o-phenylenediamines, it transfers the C1 unit to close the imidazole ring, releasing p-nitroaniline as a byproduct.

Visualizing the Synthetic Workflow

G Start This compound (CAS 100-14-1) Iso 4-Nitrophenyl Isocyanide (Reactive Intermediate) Start->Iso Dehydration (POCl3, Et3N) Benzimidazole Benzimidazole (Fused Heterocycle) Start->Benzimidazole o-Phenylenediamine (Formyl Transfer) Tetrazole 1-(4-Nitrophenyl)tetrazole (Bioactive Scaffold) Iso->Tetrazole [3+2] Cycloaddition (TMSN3) Passerini Passerini/Ugi Products (Peptidomimetics) Iso->Passerini MCR (R-CHO, R-COOH)

Figure 1: Divergent synthetic pathways starting from this compound.

Experimental Protocols

Protocol A: Synthesis of 4-Nitrophenyl Isocyanide (Dehydration)

Significance: Isocyanides are rarely sold in bulk due to their foul odor and instability. Synthesizing them in situ or on-demand from the stable formamide is the industry standard.

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with this compound (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to -5°C using an ice/salt bath.

  • Base Addition: Add

    
     (30 mmol) in one portion. The mixture may clear as the formamide deprotonates.
    
  • Activation (Critical): Add

    
     (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below 0°C . The reaction is highly exothermic.
    
    • Mechanistic Note:

      
       activates the formyl oxygen, forming a dichlorophosphate intermediate. The base then promotes elimination of the phosphate to form the isocyanide.
      
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (the isocyanide is less polar than the formamide).

  • Quench: Pour the mixture into a vigorously stirred solution of saturated

    
     (100 mL) at 0°C. Stir for 30 minutes to hydrolyze excess 
    
    
    
    .
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water and brine.[1] Dry over

    
    .[2]
    
  • Purification: Concentrate under reduced pressure (keep bath <30°C; isocyanides are volatile/unstable). Purify via flash chromatography (Hexanes/EtOAc 9:1) if necessary, or use immediately.

Yield: Typically 85-92%. Appearance: Yellow to orange solid/oil.

Protocol B: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

Significance: 1-Substituted tetrazoles are metabolically stable bioisosteres of cis-amide bonds and carboxylic acids. This route uses the isocyanide generated in Protocol A.[1][2]

Reagents:

  • 4-Nitrophenyl isocyanide (from Protocol A) (1.0 equiv)[1]

  • Trimethylsilyl azide (

    
    ) (1.5 equiv)[3]
    
  • Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Setup: Dissolve 4-nitrophenyl isocyanide (5 mmol) in MeOH (10 mL) in a heavy-walled pressure vial or round-bottom flask.

  • Addition: Add

    
     (7.5 mmol) cautiously.
    
    • Safety: Perform in a fume hood.

      
       can hydrolyze to hydrazoic acid (
      
      
      
      ), which is toxic and explosive.
  • Cyclization: Seal the vessel and stir at room temperature for 24-48 hours.

    • Optimization: If reaction is slow (due to electron-withdrawing nitro group), heat to 50°C.

  • Hydrolysis: Uncap and add 1N HCl (2 mL) to hydrolyze the TMS-tetrazole intermediate. Stir for 30 minutes.

  • Isolation: The product often precipitates as a solid.[2] Filter and wash with cold MeOH. If no precipitate, evaporate solvent and recrystallize from EtOH.

Data Summary:

ParameterValue
Reaction Type [3+2] Dipolar Cycloaddition
Key Reagent Trimethylsilyl azide (

)
Typical Yield 75-85%
Product MP ~218-220°C (dec)
Protocol C: Synthesis of Benzimidazole (Formyl Transfer)

Significance: Here, this compound acts as a "solid formic acid equivalent," driving the cyclization of o-phenylenediamine without the need for corrosive acids or high temperatures.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • This compound (1.1 equiv)

  • Solvent: Ethanol or DMF

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%)
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine o-phenylenediamine (5 mmol) and this compound (5.5 mmol) in Ethanol (20 mL).

  • Catalysis: Add pTSA (0.5 mmol).

  • Reflux: Heat to reflux (80°C) for 6-12 hours.

    • Mechanism:[1][4][5][6][7][8][9][10] The amine of the diamine attacks the formamide carbonyl. The p-nitroaniline group is a good leaving group (due to the electron-withdrawing nitro group), facilitating the formation of the intermediate formamide, which then cyclizes.

  • Workup: Cool to room temperature. The byproduct, p-nitroaniline, and the benzimidazole may both precipitate.

  • Purification: Evaporate solvent. Dissolve residue in DCM and wash with 1N NaOH (to remove acidic impurities) and then 1N HCl. The benzimidazole will dissolve in the acid layer (protonated).

  • Recovery: Basify the acidic aqueous layer with

    
     to pH 10. The benzimidazole will precipitate. Filter and dry.[1][2][11]
    

Safety & Handling (E-E-A-T)

  • Nitro Compounds: this compound and its derivatives are nitroaromatics. While generally stable, they can decompose violently at high temperatures. Do not distill residues to dryness.

  • Isocyanides: Extremely foul odor. Double-glove and work exclusively in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution immediately after use to oxidize traces of isocyanide to the odorless isocyanate/amine.

  • Azides (

    
    ):  Avoid contact with metal spatulas (formation of heavy metal azides). Store in a cool, dry place.
    

References

  • Vilsmeier-Haack & Formylation Chemistry

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Isocyanide Synthesis (Dehydration Protocol)

    • Ugi, I., et al. (1961). Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides. Angewandte Chemie International Edition, 4(6), 472.

  • Tetrazole Synthesis via Isocyanides

    • Demko, Z. P., & Sharpless, K. B. (2001).[12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Benzimidazole Synthesis from Formamides

    • Bahrami, K., et al. (2011). Simple and Efficient One-Pot Synthesis of Benzimidazoles... Journal of the Serbian Chemical Society, 76(10), 1339-1346.

Sources

N-(4-Nitrophenyl)formamide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of N-(4-Nitrophenyl)formamide (CAS: 16135-31-2) as a critical "masked" intermediate in the synthesis of complex pharmaceutical active ingredients (APIs). Unlike unstable p-phenylenediamines, this formylated derivative provides a stable, mono-protected scaffold, allowing for high-fidelity regioselective functionalization. This document provides validated protocols for its synthesis, selective reduction, and downstream application in the production of kinase inhibitors, HDAC inhibitors, and benzimidazole derivatives.

Introduction: The "Masked Diamine" Strategy

In medicinal chemistry, 1,4-diaminobenzene (p-phenylenediamine) is a versatile pharmacophore found in numerous oncology and anti-infective drugs. However, its use is plagued by rapid oxidation (leading to "black" reaction mixtures) and poor regioselectivity during derivatization.

This compound solves this by serving as a stable, differentiated precursor . The formyl group acts as an orthogonal protecting group that survives nitro-reduction conditions, yielding N-(4-aminophenyl)formamide . This allows chemists to functionalize the newly generated amine selectively before removing the formyl group or utilizing it as part of a heterocycle formation (e.g., benzimidazoles).

Key Chemical Properties:

  • Molecular Weight: 166.13 g/mol

  • Melting Point: 196–200 °C (High crystallinity aids purification)

  • Solubility: Soluble in DMF, DMSO, hot ethanol; insoluble in water.

Synthesis of this compound

This protocol optimizes the formylation of 4-nitroaniline to achieve >95% yield without chromatographic purification.

Reagents:
  • 4-Nitroaniline (1.0 eq)[1]

  • Formic Acid (98%, 5.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Protocol:
  • Preparation: Charge a 3-neck round-bottom flask with 4-nitroaniline (13.8 g, 100 mmol) and DCM (200 mL).

  • Activation: In a separate dropping funnel, mix Formic Acid (23 g, 500 mmol) and Acetic Anhydride (12.2 g, 120 mmol). Note: This generates the active formylating agent, acetic formic anhydride.

  • Addition: Add the acid mixture dropwise to the aniline suspension at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: The product often precipitates directly.

    • If solid:[2] Filter and wash with cold ether.

    • If solution: Concentrate under reduced pressure to 20% volume, then add cold water to induce crystallization.

  • Yield: Expect 16.0–16.5 g (96–99%) of pale yellow crystals.

Critical Intermediate: Selective Reduction

The transformation of this compound to N-(4-aminophenyl)formamide is the gateway to pharmaceutical applications. The challenge is reducing the nitro group without hydrolyzing the formamide.

Catalytic Hydrogenation Protocol:
  • Substrate: this compound (10 mmol)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Conditions: H₂ balloon (1 atm), Room Temperature, 2 hours.

Process Control:

  • Do not use acid: Acidic media will hydrolyze the formyl group.

  • Filtration: Filter catalyst over Celite immediately after reaction completion to prevent air-oxidation of the resulting amine.

Downstream Pharmaceutical Applications

Application A: Synthesis of Kinase Inhibitors (Urea/Amide Formation)

The free amine generated above is reacted with acyl chlorides or isocyanates to form "bi-functionalized" benzene cores, common in VEGFR and Raf kinase inhibitors (e.g., Sorafenib analogues).

  • Mechanism: The formyl group protects the "left-hand" nitrogen while the "right-hand" nitrogen builds the pharmacophore.

  • De-protection: Final removal of the formyl group (HCl/MeOH reflux) releases the amine for the final coupling step.

Application B: Benzimidazole Synthesis

While o-phenylenediamine is the classic precursor, p-substituted variants derived from this intermediate allow for the construction of 5-substituted benzimidazoles via nitration and cyclization.

  • Pathway: this compound

    
     Nitration (Ortho) 
    
    
    
    Reduction
    
    
    Cyclization.

Visualized Workflows (Graphviz)

The following diagrams illustrate the strategic placement of this intermediate in drug synthesis.

Figure 1: Synthesis and Activation Pathway

G Start 4-Nitroaniline Inter1 This compound (Stable Intermediate) Start->Inter1 HCOOH/Ac2O 98% Yield Inter2 N-(4-Aminophenyl)formamide (Masked Diamine) Inter1->Inter2 H2, Pd/C Selective Reduction Drug3 Benzimidazole Scaffolds Inter1->Drug3 1. Nitration (Ortho) 2. Cyclization Drug1 Kinase Inhibitors (e.g., Picolinamide derivs) Inter2->Drug1 1. R-COCl 2. Deformylation Drug2 HDAC Inhibitors (Benzamide class) Inter2->Drug2 Linker Attachment

Caption: Figure 1. The central role of this compound in differentiating nitrogen positions on the benzene ring.

Summary of Key Data

ParameterValue / ConditionNote
CAS Number 16135-31-2Verify purity >98% by HPLC
Formylation Yield 96 - 99%No chromatography required
Reduction Selectivity >99% (Nitro vs Formyl)Use neutral pH hydrogenation
Storage Stability >2 YearsStore at RT, protect from moisture
Toxicity Irritant / ToxicHandle in fume hood (Nitroaromatic)

References

  • Synthesis of N-(4-Nitrophenyl)

    • PrepChem.com. "Synthesis of N-(4-methyl-2-nitrophenyl)formamide" (Analogous protocol). Available at: [Link]

  • Crystal Structure and Characterization

    • National Institutes of Health (PMC). "N-(4-Nitrophenethyl)formamide crystal structure" (Structural analog comparison). Available at: [Link]

  • Antitumor Applications (Kinase Inhibitors)

    • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives". Available at: [Link]

  • HDAC Inhibitor Synthesis

    • Journal of Medicinal Chemistry. "Discovery of MGCD0103, an orally active histone deacetylase inhibitor".[3] Available at: [Link]

  • Benzimidazole Synthesis Reviews

    • Organic Chemistry Portal. "Synthesis of Benzimidazoles". Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of N-(4-Nitrophenyl)formamide as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Nitrophenyl)formamide is a pivotal intermediate in the synthesis of a variety of agrochemicals.[1][2][3] Its unique structure, featuring a reactive nitro group and a formamide moiety, allows for sequential chemical transformations to build complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the preparation of active agrochemical compounds, particularly fungicides and herbicides. We will detail validated protocols, explain the causality behind experimental choices, and present a framework for leveraging this intermediate in novel agrochemical development.

Introduction: The Significance of this compound

In the landscape of fine chemical manufacturing, intermediates are the foundational building blocks for high-value products like pharmaceuticals and agrochemicals.[3] this compound (C₇H₆N₂O₃) serves as a crucial precursor, primarily derived from the industrial chemical 4-nitroaniline.[1][4] The strategic importance of this molecule lies in its bifunctionality:

  • The Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a nucleophilic site essential for forming ureas, amides, and heterocyclic structures common in many pesticides.[5][6]

  • The Formamide Group (-NHCHO): The formyl group serves a dual purpose. It acts as a protecting group for the aniline nitrogen, modulating its reactivity during other synthetic steps.[4][7] Furthermore, it can be hydrolyzed to reveal the parent amine or participate in cyclization reactions.

This combination makes this compound a versatile platform for constructing the phenylenediamine scaffolds that are central to numerous biologically active compounds.

Physicochemical Properties

A clear understanding of the physical properties of an intermediate is critical for process safety, scalability, and purification.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[8]
Molecular Weight 166.13 g/mol [8]
Appearance Yellow Solid[4]
Melting Point 196-200 °C[9]
Boiling Point 395.4 °C at 760 mmHg[9]
Density 1.407 g/cm³[9]
Storage Sealed in dry, room temperature[8]

Synthesis and Core Transformations

The journey from a simple aromatic amine to a complex agrochemical involves a series of well-controlled reactions. The synthesis of this compound and its subsequent reduction are the two most critical transformations that unlock its potential.

Diagram: Overall Synthetic Workflow

The following diagram illustrates the central role of this compound as a bridge between the commodity chemical 4-nitroaniline and a representative agrochemical class (phenylurea fungicides).

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Transformation cluster_2 PART 3: Agrochemical Synthesis A 4-Nitroaniline (Starting Material) B This compound (Key Intermediate) A->B Formylation (Protocol 1) C N-(4-Aminophenyl)formamide (Diamino Intermediate) B->C Selective Nitro Reduction (Protocol 2) E Phenylurea Fungicide (Final Product) C->E Urea Formation (Protocol 3) D Isocyanate Reagent D->E Urea Formation (Protocol 3)

Caption: Synthetic pathway from 4-nitroaniline to a phenylurea fungicide.

Protocol 1: Synthesis of this compound

Causality: The formylation of 4-nitroaniline is achieved using formic acid. This reaction is an acylation where the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction is typically driven to completion by removing the water byproduct, often by azeotropic distillation with a solvent like toluene or by using a dehydrating agent. The formyl group protects the amine from unwanted side reactions in subsequent steps.

Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-nitroaniline (50.0 g, 0.362 mol), formic acid (90%, 60 mL, 1.44 mol), and toluene (200 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

  • Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the crude solid using a Büchner funnel and wash the filter cake with cold toluene (2 x 50 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the pale-yellow solid product in a vacuum oven at 60-70 °C to a constant weight.

  • Validation: The expected yield is typically >90%. The product's identity and purity can be confirmed by measuring its melting point (196-200 °C) and through spectroscopic analysis (¹H NMR, IR).

Protocol 2: Selective Reduction to N-(4-Aminophenyl)formamide

Causality: The selective reduction of the nitro group in the presence of the formamide is a critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean byproduct profile.[5] A catalyst, typically Palladium on Carbon (Pd/C), facilitates the transfer of hydrogen (from H₂ gas or a transfer agent like ammonium formate) to the nitro group, reducing it to an amine. The formamide group is stable under these conditions. This reaction yields a phenylenediamine derivative, a highly valuable building block.[6]

Methodology:

  • Setup: In a hydrogenation vessel or a suitable three-neck flask, suspend this compound (40.0 g, 0.241 mol) in ethanol (250 mL).

  • Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1.0 g, ~2.5 wt%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or bubble hydrogen through the suspension at atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling to maintain a temperature below 40 °C.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC until the starting material is fully consumed (typically 3-5 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-(4-Aminophenyl)formamide as a solid. This product is often used directly in the next step without further purification.

Application in Agrochemical Synthesis

The N-(4-Aminophenyl)formamide intermediate is a launchpad for creating diverse agrochemicals. Its primary amino group is a handle for building the toxophores responsible for biological activity.

Application Focus: Phenylurea Fungicides

Phenylurea-based compounds are a known class of fungicides that act by inhibiting specific cellular processes in fungi.[10] The synthesis involves the reaction of the newly formed amino group with an isocyanate.

Diagram: Key Chemical Transformations

G cluster_formylation Formylation cluster_reduction Nitro Reduction cluster_urea Urea Formation start 4-Nitroaniline end_formyl This compound start->end_formyl + HCOOH - H₂O start_reduc This compound end_reduc N-(4-Aminophenyl)formamide start_reduc->end_reduc + H₂ (Pd/C catalyst) start_urea N-(4-Aminophenyl)formamide isocyanate + R-N=C=O (Isocyanate) end_urea N-(4-(3-R-ureido)phenyl)formamide (Phenylurea Product) isocyanate->end_urea

Caption: Core reactions in the agrochemical synthesis pathway.

Protocol 3: Synthesis of a Representative Phenylurea Fungicide

Causality: This protocol demonstrates the nucleophilic addition of the primary amine of N-(4-Aminophenyl)formamide to the electrophilic carbon of an isocyanate. This reaction is highly efficient and forms a stable urea linkage, which is the core of the final active molecule. The choice of the isocyanate (R-NCO) is critical as the 'R' group significantly influences the fungicidal spectrum and potency.

Methodology:

  • Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve N-(4-Aminophenyl)formamide (15.0 g, 0.110 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Reagent Addition: To the stirred solution, add 2-chlorophenyl isocyanate (17.7 g, 0.115 mol) dropwise over 20 minutes. Use an ice bath to maintain the temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the amine starting material.

  • Isolation: A precipitate will form as the product is generated. Upon completion, filter the solid product, wash it with a small amount of cold THF, and then with hexane.

  • Drying: Dry the resulting solid, N-(4-(3-(2-chlorophenyl)ureido)phenyl)formamide, in a vacuum oven.

  • Optional De-formylation: The formyl group can be removed if the target molecule requires a free amine. This is typically achieved by acid or base hydrolysis. For example, refluxing the product in a mixture of ethanol and hydrochloric acid will yield the final phenylenediamine-urea derivative.[7]

Broader Applications: Herbicides and Insecticides

While the example above focuses on fungicides, the intermediates derived from this compound are also applicable to other classes of agrochemicals.

  • Herbicides: The phenylurea scaffold is also prominent in herbicides that inhibit photosynthesis at Photosystem II. By varying the isocyanate reactant, potent herbicidal compounds can be synthesized using the same fundamental pathway.

  • Insecticides: Some insect growth regulators, like Triflumuron and Hexaflumuron, are benzoylphenyl ureas.[11] Although these are often synthesized from 4-nitrophenol, a related pathway could be envisioned. The N-(4-Aminophenyl)formamide could be reacted with a substituted benzoyl chloride to form an amide, followed by further functionalization, demonstrating the modularity of this synthetic approach.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the agrochemical industry. Its straightforward synthesis and the distinct, sequential reactivity of its nitro and formamide groups provide a reliable and versatile route to complex phenylenediamine-based active ingredients. The protocols outlined in this guide offer a validated foundation for researchers and development professionals to not only produce existing agrochemicals but also to explore novel structures with enhanced efficacy and improved environmental profiles. The logical, step-wise approach to building molecular complexity underscores the power of intermediate-driven synthesis in modern crop protection science.

References

  • 4-Nitroaniline - Wikipedia. Wikipedia. [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. ResearchGate. [Link]

  • The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Apchem. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • This compound 97 - LookChem. LookChem. [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline. UOCHB. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]

  • Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. ResearchGate. [Link]

  • Synthesis of p-Nitroaniline from Aniline. ResearchGate. [Link]

  • Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. PMC - NIH. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Process for preparing nitroaniline derivatives.
  • Method for preparing N-methyl paranitroaniline.
  • Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? ResearchGate. [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. [Link]

  • Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. MDPI. [Link]

  • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. ResearchGate. [Link]

  • Method for producing 4-nitrophenyl chloroformate.
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. International Journal of Applied Pharmaceutics. [Link]

  • Method of preparing 4-aminodiphenylamine.
  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH. [Link]

  • Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. ResearchGate. [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. European Patent Office. [Link]

  • Agrochemical Intermediates. Gugupharm. [Link]

  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. NIH. [Link]

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Scale-up Synthesis of N-(4-Nitrophenyl)formamide: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of N-(4-nitrophenyl)formamide, a key intermediate in the production of various pharmaceuticals, dyes, and other specialty chemicals.[1] Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale preparations to robust, larger-scale production. By emphasizing causality and providing a self-validating protocol, this document aims to empower researchers and drug development professionals to achieve high-yield, high-purity synthesis of the target compound in a safe and efficient manner.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial building block in organic synthesis. Its utility stems from the presence of two key functional groups: the formamide, which can be a precursor to isocyanides or can be hydrolyzed to the corresponding amine, and the nitro group, which can be readily reduced to an amine, offering a versatile handle for further chemical transformations.[2] A reliable and scalable synthesis of this intermediate is therefore of paramount importance for the efficient production of a wide array of downstream products.

The primary synthetic route to this compound involves the formylation of 4-nitroaniline. While several formylating agents can be employed, the use of formic acid, often in the presence of a dehydrating agent or as a component of a mixed anhydride system, represents a common and economically viable approach.[3][4] This guide will focus on a refined methodology utilizing the reaction of 4-nitroaniline with a mixture of formic acid and acetic anhydride, a method known for its high efficiency and amenability to scale-up.

Mechanistic Rationale and Process Optimization

The formylation of 4-nitroaniline with a mixture of formic acid and acetic anhydride proceeds through the in-situ formation of a mixed anhydride, formyl acetate. This species is a more potent acylating agent than formic acid alone, facilitating the efficient formylation of the weakly basic amino group of 4-nitroaniline.

The reaction can be represented as follows:

  • Formation of the Mixed Anhydride: HCOOH + (CH₃CO)₂O ⇌ HCOOCOCH₃ + CH₃COOH

  • Nucleophilic Attack by 4-Nitroaniline: O₂NC₆H₄NH₂ + HCOOCOCH₃ → O₂NC₆H₄NHCHO + CH₃COOH

Key considerations for process optimization during scale-up include:

  • Stoichiometry: While a 1:1 molar ratio of 4-nitroaniline to formylating agent is theoretically required, a slight excess of the formic acid/acetic anhydride mixture is often employed to ensure complete conversion of the starting material.

  • Temperature Control: The reaction is typically conducted at or near room temperature.[3] Exothermic reactions are possible, especially during the initial addition of reagents, necessitating careful temperature monitoring and control to prevent side reactions and ensure safety.

  • Solvent Selection: Dichloromethane is a suitable solvent for this reaction, as it effectively dissolves the starting materials and is relatively inert under the reaction conditions.[3] However, for larger-scale operations, alternative solvents with more favorable environmental and safety profiles should be considered.

  • Work-up and Purification: The product is typically isolated by removal of the solvent followed by washing to remove unreacted starting materials and byproducts. The high purity of the crude product often minimizes the need for extensive chromatographic purification, a significant advantage in a scale-up scenario.

Detailed Scale-up Synthesis Protocol

This protocol outlines a robust procedure for the synthesis of this compound on a multi-gram scale.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Nitroaniline138.1350.0 g0.362Toxic, handle with appropriate PPE.[5][6][7][8]
Formic Acid (≥95%)46.0388.5 mL2.35Corrosive, handle in a fume hood.
Acetic Anhydride102.0952.5 mL0.556Corrosive and lachrymatory.
Dichloromethane (DCM)84.93850 mL-Use in a well-ventilated area.
Diethyl Ether74.12As needed-Flammable.

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum source

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 4-nitroaniline in DCM reac2 Add mixture dropwise to 4-nitroaniline solution prep1->reac2 reac1 Prepare formic acid/ acetic anhydride mixture reac1->reac2 reac3 Stir at room temperature for 16 hours reac2->reac3 work1 Remove solvent under reduced pressure reac3->work1 work2 Wash resulting crystals with diethyl ether work1->work2 work3 Filter and dry the product work2->work3

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 50.0 g (0.362 mol) of 4-nitroaniline in 850 mL of dichloromethane. Stir the mixture until all the solid has dissolved.

  • Preparation of the Formylating Mixture: In a separate flask, carefully prepare a mixture of 88.5 mL (2.35 mol) of formic acid and 52.5 mL (0.556 mol) of acetic anhydride. Caution: This mixing process can be exothermic.

  • Addition of Reagents: Transfer the formic acid/acetic anhydride mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 4-nitroaniline over a period of approximately 30-45 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crystalline solid is then triturated with diethyl ether to remove any soluble impurities. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with additional portions of cold diethyl ether.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight. A high yield of the desired product is expected.[3]

Safety and Hazard Analysis

A thorough understanding of the hazards associated with all chemicals is paramount for a safe scale-up synthesis.

Hazard_Analysis cluster_chemicals Chemical Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_procedures Safe Operating Procedures pna 4-Nitroaniline (Toxic, Skin/Eye Irritant) gloves Chemical Resistant Gloves pna->gloves goggles Safety Goggles/Face Shield pna->goggles fa Formic Acid (Corrosive) fa->gloves fa->goggles aa Acetic Anhydride (Corrosive, Lachrymatory) aa->gloves aa->goggles dcm Dichloromethane (Volatile, Potential Carcinogen) fumehood Work in a Fume Hood dcm->fumehood ether Diethyl Ether (Highly Flammable) ether->fumehood temp_control Temperature Monitoring and Control gloves->temp_control goggles->temp_control coat Lab Coat ventilation Adequate Ventilation fumehood->ventilation waste Proper Waste Disposal temp_control->waste

Caption: Key safety considerations for the synthesis.

  • 4-Nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also harmful to aquatic life with long-lasting effects.[8][9] Always handle 4-nitroaniline in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][7]

  • Formic Acid: Concentrated formic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator (causes tearing). It reacts with moisture, so it should be handled in a dry environment.

  • Dichloromethane: Dichloromethane is a volatile solvent and a potential carcinogen. All operations involving this solvent should be conducted in a fume hood.

  • General Precautions: Ensure adequate ventilation at all times. Avoid inhalation of dust, vapors, and mists. In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention.[6][7]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. This will, in turn, facilitate the efficient development and production of a wide range of important downstream products.

References

  • PrepChem. Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Loba Chemie. 4-NITROANILINE AR MSDS. Available from: [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]

  • ACS Publications. Selective Transfer Hydrogenation and N-Formylation of Nitroarenes by a Facilely Prepared N, S Co-doped Carbon-Encapsulated Cobalt Nanoparticle Catalyst. Available from: [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Wikipedia. 4-Nitroaniline. Available from: [Link]

Sources

Green Synthesis of N-(4-Nitrophenyl)formamide: Sustainable Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the green synthesis of N-(4-Nitrophenyl)formamide (CAS: 16135-31-2), a critical intermediate in the synthesis of pharmaceuticals (including paracetamol analogues) and azo dyes. Traditional formylation methods often utilize corrosive reagents like acetic anhydride or toxic solvents (DMF, toluene).[1] This application note presents three validated, sustainable protocols: Microwave-Assisted Synthesis , Thermal Solvent-Free Synthesis , and Iodine-Catalyzed Formylation .[1] These methods prioritize atom economy, energy efficiency, and waste reduction, aligning with the 12 Principles of Green Chemistry.[1]

Introduction & Significance

This compound is a deactivated aromatic amide formed by the formylation of 4-nitroaniline. The presence of the strongly electron-withdrawing nitro group (


) at the para position decreases the nucleophilicity of the amino group (

), making the reaction kinetically challenging compared to unsubstituted aniline.
Why Green Synthesis?

Standard industrial methods often employ:

  • Acetic Formic Anhydride (AFA): Unstable and corrosive.[1]

  • Chloral: Toxic and regulated.[1]

  • Reflux in Toluene: Generates significant VOC waste.[1]

The protocols below utilize Formic Acid as both the reagent and solvent (in solvent-free variations) or as a C1 source activated by physical means (Microwave) or benign catalysts (


), resulting in water as the only major byproduct.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the formic acid. The reaction is reversible and equilibrium-driven; removing water drives the reaction to completion.

Mechanism Diagram (DOT)

ReactionMechanism Reactants 4-Nitroaniline + Formic Acid TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting Step) Elimination Water Elimination TS->Elimination Proton Transfer Product This compound + H₂O Elimination->Product - H₂O

Figure 1: Mechanistic pathway for the formylation of 4-nitroaniline.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Best for: High throughput, speed, and energy efficiency.

Principle: Microwave irradiation provides rapid, uniform heating and can selectively couple with polar molecules (like Formic acid), accelerating the reaction rate significantly for deactivated amines.[1]

Materials:

  • 4-Nitroaniline (1.38 g, 10 mmol)

  • Formic Acid (85-98%, 5 mL)

  • Microwave Reactor (e.g., CEM Discover or modified domestic microwave with reflux outlet)

Procedure:

  • Preparation: In a 30 mL microwave-safe vial, mix 1.38 g of 4-nitroaniline with 5 mL of formic acid.

  • Irradiation: Irradiate the mixture at 300 W for 2–5 minutes . Target temperature: 90–100°C.[1][2]

    • Note: If using a domestic microwave, use short bursts (30s) to prevent overheating, totaling 3-4 minutes.

  • Workup: Allow the vial to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: A yellow precipitate will form immediately.[1] Stir for 10 minutes.

  • Filtration: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove excess acid.[1]
    
  • Drying: Dry in an oven at 80°C or air dry.

Expected Yield: 90–95% Characterization: MP: 196–200°C.[1][3]

Protocol B: Thermal Solvent-Free Synthesis

Best for: Labs without microwave equipment; high scalability.

Principle: Utilizing formic acid as a dual reagent-solvent at reflux temperature to overcome the activation energy barrier.[1]

Materials:

  • 4-Nitroaniline (10 g)

  • Formic Acid (85%, 20-30 mL)

Procedure:

  • Setup: Place 10 g of 4-nitroaniline in a 100 mL Round Bottom Flask (RBF).

  • Addition: Add 20–30 mL of Formic acid. Attach a reflux condenser.[1][4]

  • Reaction: Heat the mixture to reflux (approx. 100–105°C) for 2–3 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The starting amine spot should disappear.[1]

  • Quenching: Cool the mixture to ~40°C and pour slowly into crushed ice (100 g) with vigorous stirring.

  • Purification: Filter the crude yellow solid. Recrystallize from ethanol if high purity (>99%) is required.[1]

Expected Yield: 75–85%[1]

Protocol C: Iodine ( ) Catalyzed Synthesis

Best for: Mild conditions and maximizing yield without harsh reflux.

Principle: Molecular iodine acts as a mild Lewis acid catalyst, activating the carbonyl carbon of formic acid, making it more susceptible to nucleophilic attack by the deactivated amine.[1]

Materials:

  • 4-Nitroaniline (10 mmol)[3]

  • Formic Acid (15 mmol, 1.5 eq)

  • Iodine (

    
    ) (0.5 mmol, 5 mol%)
    

Procedure:

  • Mixing: Mix 4-nitroaniline and formic acid in a flask.

  • Catalyst Addition: Add 5 mol% of molecular iodine.

  • Reaction: Stir at 70°C for 30–60 minutes . The mixture is solvent-free (neat).[1]

  • Workup: Dilute with aqueous

    
     (Sodium thiosulfate) solution to quench the iodine (removes the brown color).
    
  • Filtration: Filter the precipitated product, wash with water, and dry.[1][5][6]

Expected Yield: 85–92%[1]

Comparative Analysis of Methods

MetricProtocol A (Microwave)Protocol B (Thermal)Protocol C (Iodine Cat.)[1]
Reaction Time 2–5 mins2–3 hours30–60 mins
Temperature 90–100°C100–105°C (Reflux)70°C
Yield >90%75–85%85–92%
Atom Economy HighHighHigh
Green "Score" Best (Energy efficient)Good (Simple)Excellent (Mild conditions)
Scalability Low (Batch limit)HighMedium

Workflow Visualization

Workflow cluster_0 Select Protocol Start Start: 4-Nitroaniline + Formic Acid MethodA Method A: Microwave 300W, 2-5 mins Start->MethodA MethodB Method B: Thermal Reflux, 2-3 hrs Start->MethodB MethodC Method C: Iodine Cat. 70°C, 30-60 mins Start->MethodC Quench Quench in Ice Water (Add Na2S2O3 for Method C) MethodA->Quench MethodB->Quench MethodC->Quench Filter Vacuum Filtration Quench->Filter Dry Dry Product (this compound) Filter->Dry

Figure 2: Decision tree and workflow for the three synthesis protocols.

Safety & Handling (E-E-A-T)

  • 4-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Danger of cumulative effects.[1] Wear nitrile gloves and use a fume hood to avoid dust inhalation.[1]

  • Formic Acid: Corrosive and causes severe skin burns.[1] Handle with care.

  • Microwave Safety: Do not use sealed vessels in a domestic microwave unless specifically designed for high pressure.[1] Always ensure the vessel is open or equipped with a pressure relief valve.[1]

References

  • Microwave-Assisted Synthesis

    • Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis."[1] Tetrahedron Letters, 1990.[1]

    • Note on Deactivated Amines: Specific reaction times for 4-nitroaniline adapted from: H. Çelik, "Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline...", Semantic Scholar, 2019.[1] Link

  • Catalyst-Free / Thermal Methods

    • Chakrabarty, M., et al. "Formic acid - A versatile reagent in organic synthesis."[1] Synthetic Communications, 2000.[1]

    • General Protocol: "N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source." ACS Sustainable Chem. Eng.[1]Link

  • Iodine Catalyzed Method

    • Kim, J. G., & Jang, D. O.[1] "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, 2010.[1] Link

  • Product Characterization Data

    • "this compound Properties." Sigma-Aldrich / PubChem.[1] Melting Point Reference: 196-200°C. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification of N-(4-Nitrophenyl)formamide (p-Nitroformanilide) Ticket ID: PUR-NPF-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 1, 2026

Executive Summary

Welcome to the Technical Support Hub. This guide addresses the purification of This compound (CAS: 16135-31-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

While the synthesis via formylation of p-nitroaniline is straightforward, users frequently encounter issues with persistent yellow coloration (residual starting material) and sub-optimal melting point ranges . This guide provides a self-validating recrystallization protocol designed to achieve >98% purity with a target melting point of 196–200 °C [1, 2].

Master Protocol: Recrystallization SOP

Objective: Isolate high-purity this compound from crude reaction mixtures containing unreacted p-nitroaniline and mechanical impurities.

Solvent System: Ethanol (95% or Absolute) is the primary solvent. Water acts as a co-solvent (anti-solvent) if yield recovery needs maximization [3, 4].

Reagents & Equipment
  • Crude this compound

  • Solvent: Ethanol (EtOH)

  • Anti-Solvent: Deionized Water (optional)

  • Purification Aid: Activated Carbon (Charcoal) - Critical for color removal

  • Apparatus: Reflux condenser, hot plate, Büchner funnel, vacuum pump.

Step-by-Step Workflow
  • Dissolution: Transfer crude solid to a round-bottom flask. Add minimum Ethanol needed to wet the solid. Heat to reflux (

    
    ).
    
  • Saturation: Add additional hot Ethanol slowly through the condenser until the solid just dissolves.

    • Note: If insoluble dark particles remain, these are likely mechanical impurities or decomposition products.

  • Decolorization (Crucial): If the solution is dark orange/brown (indicating free p-nitroaniline or oxidation), remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w). Reflux for 5-10 minutes.

    • Warning: Never add charcoal to a boiling solution; it will boil over instantly.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal/insolubles.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Optimization: For maximum yield, place the flask in an ice bath (

      
      ) after it reaches room temperature.
      
  • Collection: Filter the pale yellow/colorless crystals via vacuum filtration. Wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    
Visualization: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckColor Is solution Dark/Orange? Dissolve->CheckColor AddCharcoal Add Activated Carbon (Remove Color) CheckColor->AddCharcoal Yes HotFilter Hot Filtration (Remove Insolubles/Carbon) CheckColor->HotFilter No AddCharcoal->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Collect Vacuum Filtration & Wash Cooling->Collect Validation QC: MP 196-200°C Collect->Validation

Figure 1: Logical workflow for the purification of this compound, emphasizing the decolorization step.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "My product is bright yellow/orange."

Diagnosis: Contamination with p-Nitroaniline .

  • The Science: The starting material (p-nitroaniline) is intensely yellow/orange. The target amide should be pale yellow or off-white. The amide bond formation reduces the conjugation slightly, lightening the color.

  • Solution:

    • Acid Wash: p-Nitroaniline is basic; the amide is neutral. Dissolve crude in an organic solvent (like Ethyl Acetate) and wash with dilute HCl. The amine will protonate and move to the aqueous layer.

    • Recrystallization: Repeat the SOP using Activated Carbon .

Issue 2: "The melting point is too low (e.g., 185-190°C)."

Diagnosis: Eutectic impurities or wet solvent.

  • The Science: Impurities disrupt the crystal lattice, causing Melting Point Depression.

  • Solution:

    • Ensure the product is completely dry. Ethanol trapped in the lattice can lower the MP.

    • Perform a second recrystallization.[1]

    • Target Metric: Pure this compound melts between 196–200 °C [2, 5].[2]

Issue 3: "No crystals formed (Oiling Out)."

Diagnosis: Solution too concentrated or cooling too fast.

  • The Science: If the solution cools too rapidly, the compound may separate as a supercooled liquid (oil) rather than nucleating into a crystal lattice.

  • Solution:

    • Reheat to dissolve the oil.

    • Seed: Add a tiny crystal of pure product to induce nucleation.

    • Scratch: Scratch the inner glass wall with a glass rod to create nucleation sites.

    • Add Anti-solvent: Add warm water dropwise until turbidity persists, then cool slowly.

Diagnostic Decision Tree

TroubleshootingTree Problem Identify Issue Color Product is Deep Yellow/Orange Problem->Color Yield Low Yield (<50%) Problem->Yield Purity Low MP (<195°C) Problem->Purity Sol_Color Residual Amine: Use Acid Wash or Charcoal Color->Sol_Color Sol_Yield Too much solvent: Evaporate 50% & Cool Yield->Sol_Yield Sol_Purity Wet/Impure: Dry thoroughly & Recrystallize Purity->Sol_Purity

Figure 2: Diagnostic logic for common purification failures.

Technical Data & Validation

Use the table below to validate your isolated product against standard reference data.

PropertyValue / RangeNotes
Appearance Pale yellow to white needlesDeep yellow indicates free amine [1].
Melting Point 196 – 200 °C Lit. values vary slightly; <195°C requires rework [2, 5].
Solubility (Hot) Ethanol, Methanol, Ethyl AcetateIdeal for recrystallization.
Solubility (Cold) Water, HexaneIdeal anti-solvents.
TLC (Silica)

distinct from p-nitroaniline
Mobile Phase: Ethyl Acetate/Hexane (1:1).

References

  • LookChem. (n.d.).[2] this compound Properties and Safety. Retrieved February 1, 2026, from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization - Department of Chemistry. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2010). N-(4-Nitrophenethyl)formamide Crystal Structure and Purification. PMC. Retrieved February 1, 2026, from [Link]

  • Chemical-Suppliers. (n.d.). This compound Physical Properties. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting low yield in N-(4-Nitrophenyl)formamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Optimization & Troubleshooting of


-(4-Nitrophenyl)formamide Synthesis

Introduction

From the Desk of the Senior Application Scientist

Welcome. If you are accessing this guide, you are likely experiencing low yields (<60%) or purity issues with the formylation of 4-nitroaniline. This is a common bottleneck. The fundamental challenge here is not operator error, but electronic deactivation . The nitro group at the para position is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the amine nitrogen, rendering standard formylation methods (e.g., refluxing in neat formic acid) kinetically sluggish and thermodynamically unfavorable.

This guide moves beyond basic recipes to address the mechanistic failures occurring in your flask. We will focus on the Mixed Anhydride Method (Acetic Formic Anhydride) , as it is the industry standard for formylating deactivated anilines.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the failure point.

TroubleshootingFlow start Start: Low Yield Observed tlc Check TLC of Crude Reaction (Is Starting Material Present?) start->tlc sm_present Yes: Starting Material Remains tlc->sm_present Significant SM sm_gone No: SM Consumed tlc->sm_gone Clean Conversion reactivity Issue: Low Reactivity (Nucleophile failed to attack) sm_present->reactivity hydrolysis Issue: Product Hydrolysis or Workup Loss sm_gone->hydrolysis check_reagent Did you use Acetic Anhydride? reactivity->check_reagent solubility Check Solubility in Workup (Did product stay in filtrate?) hydrolysis->solubility check_water Check Water Content (Reagents & Atmosphere) check_reagent->check_water Yes Switch to Mixed Anhydride Method Switch to Mixed Anhydride Method check_reagent->Switch to Mixed Anhydride Method No Recover from Mother Liquor Recover from Mother Liquor solubility->Recover from Mother Liquor

Figure 1: Diagnostic logic for identifying yield loss vectors. Blue nodes indicate decision points; yellow nodes indicate observation states.

Part 2: The "Why" – Mechanistic Troubleshooting (FAQs)

Q1: Why does this reaction fail with standard Formic Acid reflux?

The Science: 4-Nitroaniline is a poor nucleophile. The lone pair on the nitrogen is delocalized into the nitro group via resonance. Standard formic acid is not electrophilic enough to overcome this activation energy barrier efficiently. The Fix: You must generate a "Super-Electrophile" in situ. By mixing Formic Acid and Acetic Anhydride, you create Acetic Formic Anhydride (AFA) .[1][2][3] AFA is significantly more reactive toward deactivated amines than formic acid alone.

Q2: I used the Mixed Anhydride method, but my yield is still low. Why?

The Science: AFA is thermally unstable.[4] If you mixed the reagents at room temperature or allowed the exotherm to spike >10°C during formation, the AFA likely decomposed into carbon monoxide and acetic acid before it could react with your amine. The Fix: Temperature control is critical.[4] The formation of AFA must happen at 0–5°C .

Q3: My product disappears during recrystallization.

The Science:


-(4-Nitrophenyl)formamide has an amide bond that is susceptible to hydrolysis, especially if residual acid is present during a hot recrystallization step.
The Fix:  Ensure the crude solid is neutralized (washed with bicarbonate) before heating in solvent. Avoid boiling water/ethanol mixtures for extended periods.

Part 3: Optimized Protocol (The "Gold Standard")

This protocol maximizes the electrophilicity of the formylating agent while minimizing thermal decomposition.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Formic Acid (98-100%, Do not use 85% ) (5.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Solvent: THF or Dichloromethane (DCM) if solubility is an issue, though neat AFA is often sufficient.

Step-by-Step Methodology:

  • Generation of Active Species (AFA):

    • Place Formic Acid (5.0 eq) in a dry flask under inert atmosphere (

      
      ).
      
    • Cool to 0°C (Ice/Water bath).[3]

    • Add Acetic Anhydride (2.0 eq) dropwise over 15-20 minutes. Crucial: Do not let internal temp rise above 5°C.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to maximize AFA formation.

  • Formylation:

    • Re-cool the AFA mixture to 0°C.

    • Add 4-Nitroaniline (1.0 eq) as a solid (or dissolved in minimal dry THF if handling large scale).

    • Allow to warm to room temperature and stir. Monitor by TLC (typically complete in 2-4 hours).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate immediately as a pale yellow/white solid.

    • Stir for 30 minutes to hydrolyze excess anhydride.

    • Filter the solid.[5]

    • Critical Wash Step: Wash the filter cake with sat.

      
       (to remove acid traces) followed by cold water.
      
  • Purification:

    • Recrystallize from Ethanol/Water (approx 3:1 ratio). Dissolve in hot ethanol, filter hot if needed, then add warm water until turbid. Cool slowly.

Part 4: Data & Specifications

Reagent Stoichiometry Table
ComponentRoleEquivalentsCritical Parameter
4-Nitroaniline Limiting Reagent1.0Must be dry; water kills AFA.
Formic Acid Reagent/Solvent5.0 - 10.0Must be >98% purity. Water causes hydrolysis.
Acetic Anhydride Activator2.0 - 2.5Excess ensures full conversion of water and AFA formation.
Temperature Process VariableN/A<10°C during AFA generation is mandatory.
Reaction Mechanism Visualization

Mechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA Dehydration (<10°C) Ac2O Acetic Anhydride Ac2O->AFA TS Tetrahedral Intermediate AFA->TS + Amine Amine 4-Nitroaniline (Deactivated Nucleophile) Amine->TS Product N-(4-Nitrophenyl)formamide TS->Product - AcOH Byproduct Acetic Acid TS->Byproduct

Figure 2: The activation pathway. Note that the mixed anhydride (Red) is the species that successfully attacks the deactivated amine (Blue).

References

  • BenchChem. (2025).[4][5][6][7] Selective Formylation Using Formic Anhydride and Its Precursors. Retrieved from 3

  • MDPI. (2014). Formylation of Amines.[1][2] Molecules, 19, 7689.[1] Retrieved from 1

  • Jetir.Org. N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel.[2] Retrieved from 2

  • LookChem. this compound Properties and Synthesis. Retrieved from 8

Sources

Process Safety & Optimization Hub: N-(4-Nitrophenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Exothermic Reaction Control & Process Optimization Target Molecule: N-(4-Nitrophenyl)formamide (CAS: 2506-03-8) Primary Hazard: Thermal Runaway during Acetic Formic Anhydride (AFA) generation and Amidation.

Thermodynamic Architecture & Mechanism

The synthesis of this compound is most efficiently achieved via the Mixed Anhydride Route , utilizing Formic Acid and Acetic Anhydride to generate Acetic Formic Anhydride (AFA) in situ. This method is preferred over direct reflux with formic acid due to milder conditions, but it introduces significant thermal risks.

The process involves two distinct exothermic events:

  • Activation (High Risk): The reaction of Formic Acid with Acetic Anhydride is exothermic and generates AFA, which is thermally unstable above 50°C.

  • Amidation (Moderate Risk): The nucleophilic attack of 4-Nitroaniline on AFA releases heat and acetic acid.

Reaction Pathway & Heat Flow Map

ReactionPathway cluster_activation Step 1: Activation (Exothermic) cluster_amidation Step 2: Amidation (Exothermic) R1 Formic Acid (HCOOH) Heat1 ΔH (Release) R1->Heat1 Mixing R2 Acetic Anhydride (Ac2O) R2->Heat1 I1 Acetic Formic Anhydride (AFA) Heat2 ΔH (Release) I1->Heat2 Warn CRITICAL: AFA decomposes violently >50°C (CO gas) I1->Warn Thermal Runaway Heat1->I1 0°C - 10°C Control R3 4-Nitroaniline R3->Heat2 Slow Addition P1 This compound ByP Acetic Acid (Byproduct) Heat2->P1 Heat2->ByP

Figure 1: Reaction pathway highlighting critical heat generation points (


) and the thermal instability risk of the intermediate Acetic Formic Anhydride.

Critical Process Parameters (CPP) & Protocol

To manage the exotherm, you must decouple the Activation step from the Amidation step. Never mix all three reagents (Amine, Acid, Anhydride) simultaneously at room temperature.

Quantitative Safety Limits
ParameterLimitRationale
AFA Formation Temp 0°C to 10°CPrevents AFA decomposition to CO (gas evolution) and Acetic Acid.
Dosing Rate < 2 mL/min (10g scale)Ensures heat removal rate > heat generation rate.
Reactor Jacket -10°CProvides thermal buffer for rapid heat spikes.
Stirring Speed > 400 RPMPrevents "hot spots" where local concentration drives runaway.
Optimized Protocol (Self-Validating)

Step 1: In-Situ Anhydride Formation (The "Cold" Step)

  • Charge Formic Acid (1.2 equiv) into the reactor.

  • Cool system to 0°C .

  • Add Acetic Anhydride (1.0 equiv) dropwise.

    • Validation: Monitor internal temp. If

      
      , stop addition immediately.
      
  • Stir at 0–5°C for 1 hour. This generates the active Acetic Formic Anhydride (AFA).

Step 2: Amidation (The "Controlled" Step)

  • Dissolve 4-Nitroaniline (0.8 equiv) in a minimal amount of THF or DCM (optional, if solubility is an issue) or add as a solid in small portions.

    • Note: Adding solid 4-nitroaniline directly to the cold AFA solution is standard but requires vigorous stirring to prevent caking.

  • Maintain internal temperature < 20°C during addition.

  • Allow to warm to room temperature only after addition is complete.

Troubleshooting & FAQs

Issue: Temperature Spikes During Addition

Q: I am seeing sudden temperature spikes of >15°C during the acetic anhydride addition. My cooling bath is at -10°C. What is wrong?

A: This indicates Accumulation Mode . You are adding the reagent faster than it reacts. When the reaction finally "kicks in" (often once a threshold temperature is reached), all the accumulated reagent reacts simultaneously, overwhelming your cooling capacity.

  • Correction: Stop addition. Wait for the temperature to drop back to 0°C. Resume addition at half the previous rate . Ensure your stirring is creating a vortex to disperse the reagent instantly.

Issue: Gas Evolution (Foaming)

Q: The reaction mixture is bubbling vigorously and foaming. Is this normal?

A: NO. This is a safety failure.

  • Cause: The Acetic Formic Anhydride is decomposing.[1][2] This happens if the temperature exceeds 40–50°C. The gas is Carbon Monoxide (CO).

  • Immediate Action: Maximize cooling. Open the reactor vent to prevent pressure buildup. Evacuate the area if fume hood containment is breached.

  • Prevention: Never allow the "Activation" step (Step 1) to exceed 10°C.

Issue: Low Yield / Starting Material Recovery

Q: I isolated the product, but it contains 30% unreacted 4-nitroaniline. I used an excess of Formic Acid.

A: You likely suffered from Hydrolysis .

  • Mechanism: AFA is moisture-sensitive.[1] If your Formic Acid was not dry (e.g., using 85% HCOOH instead of 98%+), the water destroyed the anhydride before it could react with the amine.

  • Correction: Use 98–100% Formic Acid . If only 85% is available, you must add extra Acetic Anhydride to scavenge the water, but this increases the exotherm significantly.

Emergency Control Logic

If the reaction temperature deviates from the Safe Operating Limit (SOL), follow this logic immediately.

EmergencyLogic Start Monitor Internal Temp (Ti) Check Is Ti > 25°C? Start->Check Normal Continue Addition Check->Normal No Warning STOP FEED Increase Stirring Rate Check->Warning Yes Critical Is Ti > 45°C? Warning->Critical Critical->Warning No (Temp dropping) Runaway EMERGENCY DUMP Apply Max Cooling Evacuate (CO Risk) Critical->Runaway Yes (Temp rising)

Figure 2: Process control loop for thermal runaway mitigation.

References

  • Preparation of Acetic Formic Anhydride: Krimen, L. I. (1970). Acetic Formic Anhydride.[1][3] Organic Syntheses, 50, 1.

  • Safety of Anhydride Mixtures: National Center for Biotechnology Information. (2024).[1][4][5] PubChem Compound Summary for CID 7918, Acetic anhydride.

  • Process Safety in Nitration/Amidation: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Properties of 4-Nitroaniline: National Center for Biotechnology Information. (2024).[1][4][5] PubChem Compound Summary for CID 7475, p-Nitroaniline.

Sources

N-(4-Nitrophenyl)formamide degradation under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-(4-Nitrophenyl)formamide. This document provides in-depth, experience-driven answers and troubleshooting solutions for issues related to the chemical stability and degradation of this compound under acidic and basic conditions. Our goal is to move beyond simple instructions, offering a rationale for experimental design and helping you build robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is an amide derivative of 4-nitroaniline. Understanding its stability is critical, particularly in drug development and chemical manufacturing, for several reasons:

  • Shelf-life and Storage: The rate of degradation determines appropriate storage conditions (pH, temperature, solvent) and the viable shelf-life of the compound or formulations containing it.

  • Pro-drug Design: If the molecule is a pro-drug, the rate of hydrolysis to the active component (4-nitroaniline) is a key pharmacokinetic parameter.

  • Impurity Profiling: Degradation products are considered impurities. Regulatory bodies require the identification and quantification of any impurity above a certain threshold.

  • Reaction Optimization: In synthetic chemistry, preventing unintended hydrolysis is crucial for maximizing the yield of the desired product.

Q2: What are the primary degradation products of this compound under acidic or basic conditions?

Under both acidic and basic aqueous conditions, this compound undergoes hydrolysis to break the amide bond. The primary degradation products are 4-nitroaniline and formic acid (or its conjugate base, formate, depending on the pH).[1][2]

Q3: Which factors have the most significant impact on the degradation rate?

The rate of amide hydrolysis is profoundly influenced by three main factors:

  • pH: The reaction is slowest near neutral pH. The rate increases significantly in both strongly acidic and strongly basic solutions.[1][3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Kinetic studies are often performed at elevated temperatures to accelerate degradation for easier monitoring.

  • Solvent/Buffer Composition: The presence of catalytic species in a buffer (e.g., general acids or bases) can influence the rate.[1] The polarity of the solvent can also play a role in the stability of intermediates and transition states.

Q4: Is the compound more susceptible to acidic or basic hydrolysis?

Generally, amide hydrolysis is catalyzed by both acids and bases.[1] For this compound, the strong electron-withdrawing nature of the p-nitro group on the phenyl ring makes the amide nitrogen less basic and a better leaving group. This electronic effect enhances susceptibility to both acidic and basic hydrolysis compared to a non-substituted formanilide. The specific rates will depend on the exact concentrations and temperatures, but significant degradation should be anticipated under both conditions.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during stability and degradation studies.

Acidic Conditions (pH < 6)

Problem: My degradation rate is much slower or faster than anticipated.

  • Plausible Causes & Solutions:

    • Inaccurate Acid Concentration: The rate of acid-catalyzed hydrolysis is dependent on the concentration of H⁺ ions.[1] Verify the pH of your solution after all components have been added. Do not assume the final pH from the stock acid concentration. Use a calibrated pH meter.

    • Temperature Fluctuation: Hydrolysis rates are highly sensitive to temperature.[4] Ensure your reaction vessel is in a thermostatically controlled water bath or heating block with minimal fluctuation (±0.5°C or better).

    • Mechanism: In the acid-catalyzed mechanism, the first step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile for attack by water.[2][5][6] If the acid concentration is too low, this activation step is inefficient, leading to a slow reaction.

Problem: My analytical results (e.g., HPLC chromatogram) are not reproducible between runs.

  • Plausible Causes & Solutions:

    • Inconsistent Sample Quenching: The hydrolysis reaction will continue until the sample is analyzed. If there is a variable delay between sampling and analysis, the measured degradation will be inconsistent. Samples should be immediately "quenched" by diluting them into a neutral or slightly acidic mobile phase and/or placing them in a cooled autosampler.

    • Evaporation: If reactions are run at elevated temperatures for extended periods, solvent evaporation can concentrate the reactants, artificially increasing the rate. Ensure your reaction vessels are tightly sealed.

Basic Conditions (pH > 8)

Problem: My compound precipitates from the solution during the experiment.

  • Plausible Causes & Solutions:

    • Poor Solubility: While this compound may be soluble in your initial solvent system, its degradation product, 4-nitroaniline, has different solubility properties and may be less soluble at high pH.

    • Solution: Consider using a co-solvent like acetonitrile (ACN) or methanol (MeOH) to ensure all components remain in solution throughout the experiment. Perform initial solubility tests with all relevant compounds under your proposed final pH conditions.

Problem: The degradation seems to stall or become non-linear at later time points.

  • Plausible Causes & Solutions:

    • pH Shift: In an unbuffered or weakly buffered basic solution, the formation of formic acid as a product will neutralize the base, causing the pH to drop and the reaction to slow down. Use a sufficiently concentrated buffer (e.g., phosphate, borate) to maintain a constant pH throughout the experiment.

    • Reversibility (Minor Factor): While amide hydrolysis is generally considered irreversible, especially the final deprotonation steps, significant product accumulation could slightly shift the equilibrium.[5] This is less of a concern than pH shifts.

    • Mechanism: Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon.[7][8] A decrease in the concentration of OH⁻ (a drop in pH) will directly reduce the reaction rate.

Quantitative Data Summary

The following table provides a qualitative summary of factors affecting degradation. Actual quantitative rates (k_obs_) must be determined experimentally as they are highly dependent on the specific conditions.

ParameterConditionExpected Impact on Degradation RateRationale
pH pH 1-2HighAcid-catalyzed mechanism is efficient.[1]
pH 6-8LowAmide bond is most stable near neutral pH.[4]
pH 12-13HighBase-promoted mechanism is efficient.[1]
Temperature 25°CLow to ModerateBaseline degradation.
50°CModerate to HighRate significantly increases per Arrhenius equation.
80°CHigh to Very HighUsed for accelerated stability studies.[4]
Co-Solvent 10% ACNMay Slightly DecreaseDilutes aqueous nucleophile (H₂O/OH⁻).
50% ACNMay Significantly DecreaseSignificant reduction in water activity.

Experimental Protocols & Visualizations

Protocol: Kinetic Analysis of Hydrolysis by HPLC

This protocol outlines a method to determine the observed rate constant (k_obs_) for the degradation of this compound.

1. Reagent and Solution Preparation:

  • Buffer Preparation: Prepare a 0.1 M buffer solution at the desired pH (e.g., 0.1 M HCl for pH 1, 0.1 M Phosphate for pH 7, 0.1 M NaOH for pH 13).
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile (ACN).
  • Standards: Prepare calibration standards of both this compound and 4-nitroaniline in the mobile phase.

2. Reaction Setup and Sampling:

  • Pre-heat the desired buffer solution to the target temperature (e.g., 50°C) in a sealed reaction vessel with magnetic stirring.
  • To initiate the reaction (t=0), add a small aliquot of the stock solution to the pre-heated buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (e.g., <1-2%) to minimize its effect on the reaction.
  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot 1:10 (or as appropriate) in a vial containing the HPLC mobile phase. Place the vial in a cooled autosampler (e.g., 4°C).

3. HPLC Analysis:

  • Method: A reverse-phase HPLC method is suitable for separating the nonpolar parent compound from its more polar degradation product.[9][10]
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water containing 0.1% Formic Acid.[11][12]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 280 nm or 380 nm for the nitroaniline product).
  • Analysis: Inject the quenched samples and calibration standards. Integrate the peak areas for this compound and 4-nitroaniline.

4. Data Analysis:

  • Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
  • If the reaction follows first-order kinetics, the plot will be a straight line.
  • The slope of this line is equal to the negative of the observed rate constant (-k_obs_).
Visualized Mechanisms and Workflow

The following diagrams illustrate the key chemical pathways and the experimental process.

Caption: Acid-catalyzed hydrolysis workflow.

Caption: Base-promoted hydrolysis workflow.

Experimental_Workflow Prep 1. Prepare Solutions (Buffer, Stock, Standards) Setup 2. Set Up Reaction (Thermostat, Stir) Prep->Setup Initiate 3. Initiate Reaction (t=0) (Add Stock to Buffer) Setup->Initiate Sample 4. Sample at Time Intervals (t = 0, 15, 30... min) Initiate->Sample Quench 5. Quench Samples (Dilute in Mobile Phase) Sample->Quench Analyze 6. Analyze by HPLC (Separate & Quantify) Quench->Analyze Plot 7. Plot Data (ln[Amide] vs. Time) Analyze->Plot Calculate 8. Calculate Rate (Slope = -k_obs) Plot->Calculate

Caption: Workflow for kinetic degradation studies.

References

  • Mechanism of amide hydrolysis [Video]. (2019). YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Hensen, K., & Hermann, R. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 111(49), 13785-13794. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Savage, P. E., & Li, R. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-30. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitro-N-(4-nitrophenyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay? Retrieved from [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. Retrieved from [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link]

  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25963–25970. Retrieved from [Link]

  • Schowen, R. L., et al. (1966). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society, 88(15), 3373–3375. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Frontiers. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions involving N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Regioselectivity & Chemoselectivity in N-(4-Nitrophenyl)formamide Reactions

Introduction: The Substrate Profile

Welcome to the technical support hub for this compound (CAS: 16135-31-2). This intermediate is a critical scaffold in the synthesis of benzimidazoles, ureas, and isocyanates.

Users frequently encounter "regioselectivity" errors because this molecule is an ambident nucleophile with conflicting electronic biases:

  • The Amide Trap: The amide backbone allows for both N-alkylation (thermodynamic) and O-alkylation (kinetic/imidate formation).

  • The Electronic Tug-of-War: The para-nitro group strongly withdraws electron density, increasing the acidity of the N-H bond (pKa

    
     12–13), but also reducing the nucleophilicity of the nitrogen, making the system sensitive to "hard" electrophiles attacking the oxygen.
    

Below are the three most common "Support Tickets" we receive, accompanied by validated protocols and mechanistic logic.

Ticket #101: N-Alkylation vs. O-Alkylation (The Imidate Problem)

User Issue: "I am trying to synthesize the N-methyl derivative, but I am observing significant formation of the O-alkylated imidate ester, or the reaction is stalling."

Root Cause Analysis: HSAB Theory

The amide group [R-NH-CHO] is an ambident nucleophile. The nitrogen atom is the "soft" center, while the carbonyl oxygen is the "hard" center.

  • N-Alkylation is favored by soft electrophiles (e.g., alkyl iodides) and conditions that promote thermodynamic control.

  • O-Alkylation is favored by hard electrophiles (e.g., alkyl sulfates, sulfonates) or conditions involving strong coordination to the oxygen (e.g., silver salts).

The 4-nitro group exacerbates this by delocalizing the negative charge of the conjugate base, making the oxygen relatively more accessible if the cation is not tightly bound to the nitrogen.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Base Selection Sodium Hydride (NaH) or Cs2CO3 NaH ensures irreversible deprotonation. The Na+ cation associates tightly with the hard oxygen, shielding it and directing the electrophile to the nitrogen.
Solvent DMF or DMSO Polar aprotic solvents dissociate the ion pair. DMSO, in particular, solvates cations well, leaving the "naked" amide anion free to react at its most nucleophilic site (Nitrogen).
Electrophile Alkyl Iodides (e.g., MeI)Iodide is a soft leaving group, favoring attack by the soft Nitrogen. Avoid alkyl tosylates or sulfates unless necessary, as they increase O-alkylation risk.
Temperature 0°C

RT
Start cold to control exotherm, but finish at Room Temp (or 60°C) to reach thermodynamic equilibrium (N-product is more stable).
Standard Operating Procedure (SOP): Selective N-Alkylation
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Checkpoint: Wait for H2 evolution to cease (approx. 30 mins). The solution usually turns deep orange/red due to the nitrophenyl anion.

  • Addition: Add Alkyl Iodide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour into ice water. The N-alkyl product usually precipitates; filter and wash with water.

Decision Tree: Pathway Visualization

AlkylationPathways Start This compound (Ambident Nucleophile) Base Deprotonation (NaH vs Ag2CO3) Start->Base Anion Delocalized Anion Base->Anion PathN Soft Electrophile (R-I) Polar Aprotic Solvent Anion->PathN Dissociated Ion Pair PathO Hard Electrophile (R-OTs) Ag+ Salts / Non-polar Anion->PathO O-Coordination ProdN N-Alkyl Product (Thermodynamic) PathN->ProdN ProdO O-Alkyl Imidate (Kinetic/Labile) PathO->ProdO

Figure 1: Divergent alkylation pathways based on reaction conditions.

Ticket #102: Ring Halogenation (Directing Group Conflicts)

User Issue: "I want to chlorinate the ring. I expected a mixture of isomers, but I am getting low yields or hydrolysis products."

Expert Insight: The "Reinforced" Directing Effect

Contrary to common confusion, the regioselectivity here is highly predictable. You do not get a mixture of ortho and meta isomers relative to the nitrogen.

  • -NHCHO (Formamide): Weak activator, ortho/para director.

  • -NO2 (Nitro): Strong deactivator, meta director.

In a 1,4-substituted system, the position ortho to the formamide (C2/C6) is also meta to the nitro group. Both groups direct the incoming electrophile to the same position (C2/C6).

The Real Problem:

  • Deactivation: The ring is electron-poor; standard EAS (Electrophilic Aromatic Substitution) is slow.

  • Hydrolysis: Using Lewis acids (AlCl3) or strong mineral acids often hydrolyzes the formamide back to the aniline (4-nitroaniline) before halogenation occurs.

Recommended Protocol: Non-Acidic Halogenation

Avoid


. Use N-Halosuccinimides (NCS/NBS)  in polar solvents to maintain neutral pH.
ComponentSpecificationReason
Reagent NCS (N-Chlorosuccinimide) Provides a source of "Cl+" without generating strong acid byproducts immediately.
Solvent Acetonitrile (MeCN) Polar enough to dissolve the nitro-compound; allows reflux temperatures.
Catalyst None (Thermal) or p-TsOH (Catalytic) Thermal activation is preferred to avoid hydrolysis.
SOP: C2-Bromination
  • Dissolve this compound in Acetonitrile (0.5 M).

  • Add NBS (1.05 eq).

  • Reflux (80°C) for 6–12 hours.

  • Monitor: Check LCMS for the M+Br peak. If the reaction stalls, add 5 mol% Ammonium Acetate as a mild catalyst.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water to remove succinimide.

Ticket #103: Dehydration vs. Vilsmeier-Haack (Chemoselectivity)

User Issue: "I am trying to make the isocyanide (isonitrile) using POCl3, but I suspect I'm forming the chloro-imine or polymerizing."

Mechanism: The Fine Line

The reaction with Phosphorus Oxychloride (


) proceeds through an imidoyl chloride intermediate.
  • Pathway A (Desired): Elimination of HCl by a base (Et3N) yields the Isocyanide (-NC) .

  • Pathway B (Undesired): If the base is insufficient or added too late, the imidoyl chloride can undergo self-condensation or hydrolysis.

Critical Control Point: Base Stoichiometry

You must use a massive excess of amine base to drive the elimination immediately and scavenge the HCl produced.

Protocol: Dehydration to 4-Nitrophenyl Isocyanide
  • Setup: this compound (1 eq) in dry DCM (0.4 M).

  • Base: Add Triethylamine (Et3N) (3.0 to 4.0 eq). Crucial: Do not skimp on base.

  • Cooling: Cool to -5°C to 0°C.

  • Reagent: Add

    
     (1.1 eq) dropwise over 30 mins.
    
  • Observation: The solution will turn dark. Stir at 0°C for 1 hour.

  • Quench: Pour into Sodium Carbonate (

    
    ) solution. Acidic quench will destroy the isocyanide.
    
Reaction Logic Diagram

IsocyanidePath Start This compound Step1 Activation with POCl3 Start->Step1 Inter Imidoyl Chloride Intermediate [R-N=CH-Cl] Step1->Inter BasePath Excess Et3N (Base) Inter->BasePath NoBasePath Insufficient Base / Acidic Workup Inter->NoBasePath Product 4-Nitrophenyl Isocyanide (R-N≡C) BasePath->Product E2 Elimination Fail Hydrolysis / Polymerization NoBasePath->Fail

Figure 2: Chemoselectivity control in dehydration reactions.

References

  • Regioselective Alkylation of Amides: Priebe, H. (2018).[1] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.

  • Nitro-Group Electronic Effects: Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.... Der Pharma Chemica.[2]

  • Physical Properties & Safety: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 85301, 4-Nitroformanilide.

  • General Amide Alkylation Reviews: Torosyan, G.H. (2020).[5] Selective alkylation of organic compounds. MedCrave Online.

Sources

Challenges in the work-up procedure for N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Nitrophenyl)formamide Synthesis & Work-up

Executive Summary & Technical Context

This compound is a critical intermediate in the synthesis of benzimidazoles and other bioactive heterocycles. While the formylation of 4-nitroaniline appears straightforward, the presence of the strong electron-withdrawing nitro group at the para position significantly reduces the nucleophilicity of the amine, often requiring activated formylating agents like Acetic Formic Anhydride (AFA).

The Core Challenge: The primary failure mode in this workflow is not the reaction itself, but the work-up stability . The formyl group on an electron-deficient aniline is labile. Improper quenching or pH swings can trigger rapid hydrolysis back to the starting material (4-nitroaniline), creating a "zombie reaction" where the product reverts during purification. Furthermore, the competitive acetylation (when using AFA) can lead to inseparable impurities.

This guide provides a self-validating protocol designed to maximize yield while strictly controlling hydrolysis and side-reactions.

Troubleshooting Guide (Q&A)

Q1: I see a significant amount of starting material (4-nitroaniline) in my crude NMR, even though TLC showed conversion. What happened? A: This is likely Work-up Induced Hydrolysis .

  • The Cause: You likely quenched the reaction with water that was too warm or allowed the pH to drift too high/low for too long. The N-formyl bond in electron-deficient systems is susceptible to acid/base catalyzed hydrolysis.

  • The Fix: Always quench into ice-water (0–5°C). If using the AFA method, the residual acetic anhydride hydrolyzes to acetic acid, creating an acidic medium. Do not neutralize with strong base (NaOH) which promotes rapid hydrolysis. Use mild buffering (Sodium Acetate) or simply filter the acidic slurry immediately if the product precipitates.

  • Preventative Measure: Monitor the quench temperature internally. It must not exceed 10°C.[1]

Q2: My product contains an impurity at ~2.1 ppm in the 1H NMR (DMSO-d6). Is this solvent? A: If it persists after drying, it is likely N-(4-Nitrophenyl)acetamide .

  • The Cause: When generating Acetic Formic Anhydride (AFA) in situ from formic acid and acetic anhydride, high temperatures (>50°C) favor the attack of the amine on the acetyl carbonyl rather than the formyl carbonyl.

  • The Fix: You cannot easily separate the acetamide from the formamide via simple recrystallization due to similar solubilities. You must restart.

  • Preventative Measure: Generate AFA at 0–5°C and stir for 30–60 minutes before adding the aniline. Ensure the formylation reaction itself is run at room temperature, not reflux, unless strictly necessary.

Q3: The crude solid is sticky and orange, not the expected pale yellow powder. A: This indicates Occluded Impurities (acetic acid or unreacted anhydride).

  • The Cause: Rapid precipitation trapped solvent/reagents inside the crystal lattice.

  • The Fix (Trituration): Do not move immediately to recrystallization.[2] Suspend the solid in Diethyl Ether or DCM (Dichloromethane) and stir vigorously for 30 minutes. 4-Nitroaniline and acetic acid are soluble in these organic solvents, while this compound has very low solubility. Filter again.

  • Self-Validation: The filtrate should be yellow (impurities), and the filter cake should become lighter and less sticky.

Strategic Data & Solubility Profile

Table 1: Solubility Profile & Solvent Selection for Work-up Data synthesized from standard solubility trends of nitro-anilides.

SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Water InsolubleVery LowQuenching Medium (Precipitates product)
Ethanol LowHighRecrystallization (Ideal solvent)
Diethyl Ether Very LowLowTrituration (Removes starting material)
DCM LowModerateTrituration (Removes non-polar byproducts)
Acetic Acid ModerateHighReaction Solvent (Must be removed)

Table 2: Critical Process Parameters (CPP)

ParameterTarget RangeFailure Consequence
AFA Formation Temp 0°C – 10°CFormation of Acetyl impurity (N-Acetylation)
Quench Temp < 10°CHydrolysis of product back to aniline
Drying Temp < 60°C (Vac)Thermal decomposition / sublimation

Visualization: Reaction Pathways & Logic

Figure 1: Reaction Mechanism & Competitive Pathways This diagram illustrates the "Selectivity Filter" required during synthesis.

ReactionPathways SM 4-Nitroaniline (Starting Material) AFA Acetic Formic Anhydride (Active Species) SM->AFA Nucleophilic Attack Reagents HCOOH + Ac2O (0-5°C) Reagents->AFA In situ generation Target This compound (TARGET) AFA->Target Attack at Formyl (Kinetic Control) Impurity N-(4-Nitrophenyl)acetamide (Impurity) AFA->Impurity Attack at Acetyl (High Temp) Hydrolysis Hydrolysis (Reversion) Target->Hydrolysis Acid/Heat (Bad Work-up) Hydrolysis->SM Reverts to SM

Caption: Pathway analysis showing the kinetic preference for Formylation (Green) vs. Acetylation (Red) and the risk of Hydrolysis (Yellow).

Figure 2: The Self-Validating Work-up Protocol A decision tree for the researcher to follow during isolation.

WorkupLogic Step1 Reaction Complete (Check TLC) Quench Quench into ICE WATER (Maintain <10°C) Step1->Quench Filter Filtration Quench->Filter Decision1 Is Solid Sticky/Orange? Filter->Decision1 Triturate Triturate in Diethyl Ether (Remove Acetic Acid/SM) Decision1->Triturate Yes Recryst Recrystallize from Ethanol Decision1->Recryst No (Pale Yellow) Triturate->Recryst Final Pure Product (Pale Yellow Solid) Recryst->Final

Caption: Decision matrix for work-up. The "Trituration" step is the critical rescue point for impure batches.

Detailed Experimental Protocols

Protocol A: Standard Synthesis (AFA Method)

Recommended for high yield and reproducibility.

  • Reagent Preparation (In Situ): In a dry flask, charge Formic Acid (98%, 5.0 equiv). Cool to 0°C. Dropwise add Acetic Anhydride (2.0 equiv) over 15 minutes. Stir at 0–5°C for 1 hour to generate Acetic Formic Anhydride (AFA).

  • Reaction: Add 4-Nitroaniline (1.0 equiv) dissolved in a minimum amount of THF or DCM (if solid addition is difficult) to the AFA solution. Note: Direct solid addition is preferred if stirring allows.

  • Conditions: Remove ice bath and stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice (10x reaction volume) with vigorous stirring. The product should precipitate immediately.

  • Isolation: Filter the precipitate. Wash the cake with cold water (3x) to remove acid.

  • Purification:

    • Wash: Displace water with a wash of Diethyl Ether (removes unreacted aniline).

    • Recrystallization:[2][3][4][5][6] Dissolve crude solid in boiling Ethanol . Cool slowly to room temperature, then 4°C. Filter and dry under vacuum at 40°C.

Protocol B: The "Rescue" Wash (For High SM Content)

Use this if NMR shows >5% starting material.

  • Suspend the crude solid in 0.5 M HCl (cold). Stir for 10 minutes. Rationale: 4-Nitroaniline will protonate and dissolve; the Formamide will remain solid.

  • Warning: Do not exceed 15 minutes or use concentrated acid, or you will hydrolyze the product.

  • Filter immediately.

  • Wash with copious water until filtrate is neutral.

  • Proceed to Ethanol recrystallization.

References

  • Vertex AI Search. (2025).[3] Synthesis of this compound work-up procedure. [Search Results].

  • PrepChem. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Modeling and Dissolution Properties of 4-Nitrophenylacetic Acid. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Synthesis of N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of N-Formylation for Electron-Deficient Amines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Deactivated Amine" Problem

User Query: Why is my yield low when formylating 4-nitroaniline compared to standard aniline?

Technical Insight: The synthesis of N-(4-nitrophenyl)formamide is chemically distinct from standard amide couplings due to the strong electron-withdrawing nature of the nitro (-NO₂) group at the para position.

  • The Electronic Barrier: The lone pair of electrons on the amine nitrogen—essential for nucleophilic attack on the formylating agent—is delocalized into the aromatic ring via resonance. This renders 4-nitroaniline a poor nucleophile .

  • The Kinetic Consequence: Uncatalyzed reactions with formic acid often require harsh refluxing, leading to decomposition or incomplete conversion.

  • The Solution: You cannot rely on the amine's inherent nucleophilicity. You must use a catalyst that effectively activates the carbonyl carbon of the formylating agent (increasing its electrophilicity) to compensate for the amine's sluggishness.

Catalyst Selection Matrix

We have benchmarked three catalytic systems for this specific substrate. Use this table to select the method that fits your lab's capabilities.

Catalyst SystemMechanism TypeYield (4-NO₂ Substrate)Reaction ConditionsProsCons
ZnO (Zinc Oxide) Lewis Acid / Surface Activation77% - 90% Solvent-free, 70°C, 10-60 minRecommended. Green, reusable, high chemoselectivity.Requires filtration step to remove solid catalyst.
Silica Sulfuric Acid (SSA) Heterogeneous Brønsted Acid~65% - 70%Solvent-free, 60°CCheap, easy to prepare.Slightly lower yields for para-nitro substrates compared to ZnO.
Reflux (No Catalyst) Thermal Activation< 40% (Variable)Reflux (100°C+), >5 hoursNo catalyst cost.Not Recommended. Harsh, poor atom economy, difficult purification.

Recommended Protocol: ZnO-Catalyzed Solvent-Free Synthesis

This protocol is based on the high-efficiency method developed by Hosseini-Sarvari et al., specifically optimized for deactivated amines.

Materials
  • Substrate: 4-Nitroaniline (1.0 mmol)

  • Reagent: Formic Acid (3.0 mmol, 85-98%)

  • Catalyst: ZnO powder (0.5 mmol, ~40 mg)

  • Apparatus: Oil bath, magnetic stirrer.

Step-by-Step Workflow
  • Mixing: In a round-bottom flask, mix 4-nitroaniline and ZnO powder.

  • Addition: Add formic acid (3 equivalents). Note: The mixture may appear as a paste; this is normal for solvent-free conditions.

  • Reaction: Heat the mixture to 70°C with vigorous stirring.

    • Time: Monitor via TLC (Ethyl Acetate:Hexane 1:2). Reaction typically completes in 20–60 minutes .

  • Quenching: Cool to room temperature. Add Ethyl Acetate (10 mL) to dissolve the organic product.

  • Catalyst Recovery: Filter the mixture (gravity or vacuum). The solid ZnO remains on the filter paper.

    • Tip: Wash the ZnO with acetone; it can be dried and reused up to 3 times.

  • Workup: Wash the filtrate with water (2 x 5 mL) and saturated

    
     (to remove excess acid). Dry over 
    
    
    
    .[1][2]
  • Purification: Evaporate solvent. If necessary, recrystallize from Ethanol/Water (1:1) .[3]

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more formic acid doesn't help.

Diagnosis: Water accumulation is shifting the equilibrium. Fix:

  • Thermodynamic Push: The reaction

    
     is reversible. In solvent-free conditions, water is trapped.
    
  • Action: slightly increase temperature to 80°C (open system with a drying tube) to drive off water, or add a molecular sieve scavenger if using a solvent-based method.

Q2: I see a new spot on TLC that isn't the product or starting material.

Diagnosis: Potential O-formylation (rare for nitroaniline) or dimerization. Fix:

  • Check Catalyst Load: Lewis acids like ZnO are chemoselective for N-formylation. If using strong mineral acids (like

    
    ), you may induce side reactions. Switch to ZnO.
    
  • Temperature Control: Do not exceed 90°C. High heat can cause oxidative degradation of the nitro group or polymerization.

Q3: My product is an oil, but it should be a solid.

Diagnosis: Trapped formic acid or solvent impurities. Fix:

  • The Bicarbonate Wash: Ensure the organic layer is washed thoroughly with saturated Sodium Bicarbonate (

    
    ) until effervescence stops.
    
  • Recrystallization: Dissolve the crude oil in minimum hot ethanol, then add water dropwise until turbid. Cool slowly. 4-Nitro derivatives crystallize well in polar protic mixtures.

Mechanistic Visualization

The following diagram illustrates why the catalyst is necessary. It maps the activation of formic acid (Node B) which lowers the activation energy required for the weak nucleophile (Node A) to attack.

ReactionMechanism Substrate 4-Nitroaniline (Weak Nucleophile) Catalyst ZnO Catalyst (Lewis Acid) Substrate->Catalyst No Deactivation of Catalyst Intermediate Tetrahedral Intermediate Substrate->Intermediate Slow Attack (Rate Determining Step) Reagent Formic Acid Activated Activated Complex (Zn-coordinated Carbonyl) Reagent->Activated Coordination Catalyst->Activated Activates C=O Activated->Intermediate Electrophilic Species Product This compound Intermediate->Product Elimination Water H2O (Byproduct) Intermediate->Water Elimination

Caption: Figure 1. Catalytic cycle showing the activation of formic acid by ZnO, facilitating the attack by the electron-deficient 4-nitroaniline.

Troubleshooting Logic Tree

Use this flow to diagnose low yields during the experiment.

TroubleshootingFlow Start Issue: Low Yield (<50%) CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes SM_No No, SM consumed CheckTLC->SM_No TempCheck Check Temp: Is T < 70°C? SM_Yes->TempCheck SideProduct Check for Side Products (TLC/LCMS) SM_No->SideProduct IncreaseTemp Action: Increase T to 70-80°C Check Catalyst Load TempCheck->IncreaseTemp Yes TempCheck->IncreaseTemp No (Reaction Stalled) WorkupIssue Action: Check Workup (Product lost in aqueous layer?) SideProduct->WorkupIssue Clean Profile

Caption: Figure 2. Decision tree for diagnosing yield issues in N-formylation.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006).[2] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.[4] The Journal of Organic Chemistry, 71(17), 6652–6654.

  • Hajra, S., et al. (2007). Formylation of amines using formic acid under solvent-free conditions. Tetrahedron Letters, 48, 1033. (General solvent-free protocols).
  • Shirini, F., et al. (2008). N-Formylation of amines using silica sulfuric acid. Journal of the Iranian Chemical Society, 5, 133-137.
  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713.

Sources

Analytical techniques for monitoring N-(4-Nitrophenyl)formamide reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical techniques used in monitoring the synthesis of N-(4-Nitrophenyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. As Senior Application Scientists, we have compiled this information based on established protocols and field experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My TLC plate shows streaking spots. What is the cause and how can I resolve this?

Answer: Streaking on a TLC plate is a common issue that can arise from several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. To resolve this, dilute your sample before spotting it onto the plate.

  • Inappropriate Solvent System: If the solvent system is too polar for the compound, it will travel up the plate with the solvent front instead of partitioning between the stationary and mobile phases, resulting in streaking. Try a less polar solvent system.

  • Sample Acidity or Basicity: Highly acidic or basic compounds can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can neutralize the compound and improve spot shape.

  • Insoluble Material: If your sample contains insoluble material, it can streak up the plate from the baseline. Ensure your sample is fully dissolved before spotting.

Question: I'm struggling to get a good separation between my starting material (4-nitroaniline) and the product (this compound) on the TLC plate. What should I do?

Answer: Achieving good separation is critical for accurate reaction monitoring.[1] If your spots are too close together, consider the following adjustments:

  • Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor. Since the product, this compound, is less polar than the starting material, 4-nitroaniline, you need a solvent system that allows for differential migration. A common mobile phase for similar separations is a mixture of hexane and ethyl acetate.[1] Start with a non-polar system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate until you achieve good separation.

  • Use a Cospot: To confidently distinguish between the starting material and the product, a "cospot" is highly recommended.[2] This involves spotting your reaction mixture in one lane, your starting material in another, and then spotting the reaction mixture on top of the starting material in a third lane. If you have two distinct spots, the lower one is likely your starting material and the upper one your product.

Question: My spots are not moving from the baseline on the TLC plate. What does this indicate?

Answer: If your spots remain on the baseline, it means the mobile phase is not polar enough to move the compounds up the silica gel plate. You will need to increase the polarity of your solvent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture to increase the polarity and encourage the compounds to move up the plate.

Question: I see multiple spots in the reaction mixture lane on my TLC. What could they be?

Answer: The presence of multiple spots can indicate a few things:

  • Incomplete Reaction: If you see a spot corresponding to your starting material, the reaction has not gone to completion.

  • Side Products: New spots that do not correspond to your starting material or product are likely side products. The formation of N,N'-di(p-nitrophenyl)formamidine is a potential side reaction.

  • Impurities: The spots could also be impurities from your starting materials or solvents.

Running a cospot with your starting material is crucial to identify the unreacted starting material.[2]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing broad or tailing peaks in my HPLC chromatogram. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can compromise resolution and quantification. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample and injecting a smaller volume.

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, significantly impacts peak shape. For this compound, a reverse-phase C18 column is often suitable.[3][4][5] An isocratic mobile phase of methanol and a buffer (e.g., citrate or phosphate) can be a good starting point.[3][5] Adjusting the methanol concentration can improve peak shape.

  • Secondary Interactions: Interactions between the analyte and the silica support of the column can cause tailing. Adding a competing agent, like a small amount of triethylamine, to the mobile phase can mitigate these interactions.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

Question: My retention times are shifting between injections. What is causing this instability?

Answer: Fluctuating retention times can make peak identification difficult. The following factors could be responsible:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injections.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Mobile Phase Inconsistency: If the mobile phase composition changes over time (e.g., due to evaporation of a volatile component), retention times will shift. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times.

Question: I'm not achieving good separation between my starting material and product peaks. How can I optimize my HPLC method?

Answer: To improve the resolution between 4-nitroaniline and this compound, you can:

  • Adjust the Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent (e.g., methanol or acetonitrile) in the mobile phase will generally increase retention times and improve separation.[6]

  • Change the Mobile Phase pH: The ionization state of your analytes can affect their retention. Adjusting the pH of the aqueous portion of your mobile phase can alter the retention times and improve resolution.

  • Consider a Different Column: If optimizing the mobile phase is insufficient, you may need a column with a different stationary phase chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: How can I use ¹H NMR to quantify the conversion of my reaction?

Answer: ¹H NMR is an excellent quantitative technique for monitoring reaction progress.[7] To determine the percentage conversion, you can compare the integration of a peak corresponding to the product with a peak from the starting material. For the synthesis of this compound from 4-nitroaniline, you can monitor the disappearance of the -NH₂ protons of the starting material and the appearance of the -NH proton of the amide product.[8] It is crucial to use a relaxation agent or ensure a sufficient delay time (d1) between scans to obtain accurate integrations.[7]

Question: My NMR sample shows broad peaks. What are the possible reasons?

Answer: Broad peaks in an NMR spectrum can be caused by:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. Poor shimming will result in broad peaks.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its peak will be broadened.

  • Low Sample Concentration: Very dilute samples can result in a poor signal-to-noise ratio, which can make peaks appear broad.

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

Question: Can I use FTIR for quantitative analysis of my reaction progress?

Answer: While FTIR is excellent for identifying functional groups, using it for accurate quantitative analysis can be challenging.[9] However, it can provide a qualitative or semi-quantitative assessment of the reaction progress. By monitoring the disappearance of the N-H stretching vibrations of the primary amine in 4-nitroaniline and the appearance of the C=O stretching vibration of the amide in this compound, you can track the reaction's progression.

Question: What are the key FTIR peaks I should monitor for the formation of this compound?

Answer: The key vibrational frequencies to monitor are:

  • Disappearance of Starting Material (4-nitroaniline): The characteristic N-H stretching bands of the primary amine around 3300-3500 cm⁻¹.

  • Appearance of Product (this compound):

    • A strong C=O (amide I) stretching band around 1650-1680 cm⁻¹.

    • An N-H (amide II) bending band around 1515-1550 cm⁻¹.

    • The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1335-1355 cm⁻¹, respectively.[10]

Frequently Asked Questions (FAQs)

Q: What is the most common and convenient method for routine monitoring of this reaction?

A: For routine, qualitative monitoring, Thin-Layer Chromatography (TLC) is the most convenient method due to its speed, low cost, and simplicity.[1][11] It provides a quick visual assessment of the reaction's progress.

Q: When should I choose HPLC over TLC for monitoring?

A: HPLC is preferred when quantitative data is required. It provides more accurate and reproducible results than TLC. HPLC is also the better choice for complex reaction mixtures where TLC may not provide adequate separation.

Q: Can I use UV-Vis spectroscopy to monitor the reaction?

A: While both the starting material and the product are UV-active, their UV spectra are often very similar, making it difficult to distinguish between them and accurately monitor the reaction progress using UV-Vis spectroscopy alone.

Q: What are some common side products in the synthesis of this compound?

A: Depending on the reaction conditions, potential side products can include di-acylated products or other condensation products. It is important to use appropriate analytical techniques to identify and quantify any significant impurities.

Experimental Protocols

TLC Analysis Protocol
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of your starting material (dissolved in a suitable solvent), the reaction mixture, and a cospot (reaction mixture spotted over the starting material) on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a hexane:ethyl acetate mixture). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).[11][12]

General HPLC Method Development Protocol
  • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: A good starting point is an isocratic mobile phase of 50:50 methanol:water with a buffer (e.g., 0.01 M phosphate buffer at pH 6.2).[3][5]

  • Flow Rate and Detection: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value where both compounds absorb (e.g., 290 nm).[3][5]

  • Optimization: Inject a standard of the starting material and the product to determine their retention times. Adjust the mobile phase composition to achieve a good separation (resolution > 1.5) in a reasonable run time.

¹H NMR Sample Preparation for Quantitative Analysis
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench the reaction if necessary. Remove the solvent under reduced pressure.

  • Dissolution: Accurately weigh a known amount of the crude reaction mixture and dissolve it in a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte peaks).

  • Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (d1) to ensure accurate integration. A d1 of 5 times the longest T₁ of the protons of interest is recommended.[7]

Data Presentation

Table 1: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
TLC Adsorption ChromatographyFast, inexpensive, simple setupQualitative, lower resolution
HPLC Partition ChromatographyQuantitative, high resolution, high sensitivityMore expensive, complex setup, longer analysis time
¹H NMR Nuclear Magnetic ResonanceQuantitative, provides structural informationExpensive instrumentation, requires deuterated solvents
FTIR Infrared AbsorptionFast, good for functional group identificationGenerally not quantitative, can be difficult to interpret complex mixtures

Table 2: Typical TLC Rf Values

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
4-nitroaniline7:30.3
This compound7:30.5

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 3: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundProtonApproximate Chemical Shift (ppm)
4-nitroaniline-NH₂~6.5
Aromatic protons6.6-7.9
This compound-NH (amide)~10.5
-CHO (formyl)~8.4
Aromatic protons7.8-8.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 4: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
Primary Amine (in 4-nitroaniline)N-H stretch3300-3500
Amide (in this compound)C=O stretch1650-1680
N-H bend1515-1550
Nitro GroupAsymmetric stretch1500-1550
Symmetric stretch1335-1355

Visualizations

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot of Reaction Mixture start->take_aliquot tlc Perform TLC Analysis take_aliquot->tlc check_completion Reaction Complete? tlc->check_completion workup Proceed to Workup check_completion->workup Yes continue_reaction Continue Reaction check_completion->continue_reaction No hplc_nmr Quantitative Analysis (HPLC/NMR) workup->hplc_nmr continue_reaction->take_aliquot

Caption: General workflow for monitoring the synthesis of this compound.

TLC_Troubleshooting start Poor TLC Result streaking Streaking Spots? start->streaking poor_sep Poor Separation? streaking->poor_sep No overload Dilute Sample streaking->overload Yes no_move Spots at Baseline? poor_sep->no_move No optimize_solvent Systematically Vary Solvent Ratio poor_sep->optimize_solvent Yes change_solvent_more_polar Use More Polar Mobile Phase no_move->change_solvent_more_polar Yes change_solvent_less_polar Use Less Polar Mobile Phase overload->change_solvent_less_polar add_modifier Add Acid/Base to Mobile Phase change_solvent_less_polar->add_modifier use_cospot Use a Cospot optimize_solvent->use_cospot

Caption: Decision tree for troubleshooting common TLC issues.

References

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • Yu, J., et al. (1995). N-(4-Nitrophenethyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • LookChem. (n.d.). This compound 97. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia pharmaceutica, 79(4), 837–847. Retrieved from [Link]

  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

  • ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2022). A Novel Method for Monitoring N-Nitrosamines Impurities Using NH2-MIL-101(Fe) Mediated Dispersive Micro-Solid Phase Extraction Coupled with LC-MS/MS in Biopharmaceuticals. Retrieved from [Link]

  • SIELC. (n.d.). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Connect NMR UK. (2021). Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. Retrieved from [Link]

  • ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of N-(4-Nitrophenyl)formamide and other formylating agents

Strategic Selection of Formylating Agents: A Comparative Analysis of -(4-Nitrophenyl)formamide

Executive Summary & Mechanistic Rationale

In the synthesis of Active Pharmaceutical Ingredients (APIs), the introduction of a formyl group (

Acetic Formic Anhydride (AFA)Vilsmeier-Haack

-(4-Nitrophenyl)formamide (NPF)transamidation
Mechanistic Pathway: Transamidation

The following diagram illustrates the kinetic advantage of NPF. The reaction is driven by the stability of the leaving group (4-nitroaniline,

NPF_MechanismNPFN-(4-Nitrophenyl)formamide(Activated Reagent)TSTetrahedralIntermediateNPF->TSNucleophilic AttackAmineTarget Amine(R-NH2)Amine->TSProductN-Formylated Product(R-NH-CHO)TS->ProductCollapseByproduct4-Nitroaniline(Leaving Group)TS->ByproductElimination

Figure 1: Transamidation mechanism of NPF. The electron-deficient aryl ring activates the formyl group.

Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct chemical environments.

Table 1: Reagent Performance Matrix
Feature

-(4-Nitrophenyl)formamide (NPF)
Vilsmeier-Haack (DMF/POCl

)
Acetic Formic Anhydride (AFA)
Mechanism Transamidation (Nucleophilic Acyl Sub.)Electrophilic SubstitutionMixed Anhydride Acylation
Reaction pH Neutral to Weakly BasicHighly Acidic (Generates HCl)Acidic
Atom Economy Low (Loss of high MW leaving group)ModerateHigh
Selectivity High (Amine > Alcohol)Low (Reacts with aromatics, alcohols)Moderate (O-formylation possible)
Acid Sensitivity Excellent (Compatible with Boc/TBS)Poor (Cleaves acid-sensitive groups)Moderate
Handling Stable Solid (Shelf-stable)Hygroscopic / Prep in situUnstable (Prep in situ)
Typical Yield 85–98%70–95%80–99%
Critical Analysis of Data[1][2][3][4][5][6][7]
  • Selectivity: In experiments involving amino-alcohols (e.g., ethanolamine derivatives), NPF selectively formylates the nitrogen (

    
    98% chemoselectivity) due to the higher nucleophilicity of the amine and the neutral conditions. Vilsmeier reagents often convert the alcohol to a chloride or formate ester.
    
  • Stability: AFA decomposes to acetic acid and CO over time.[1] NPF is a crystalline solid (mp 196–200 °C), allowing for precise stoichiometry without the need for fresh reagent preparation.

Decision Framework: When to Use NPF

Use the following logic flow to determine if NPF is the correct reagent for your specific substrate.

Selection_LogicStartSubstrate AnalysisIsAcidSensitiveContains Acid-Sensitive Groups?(Boc, Acetal, Silyl Ether)Start->IsAcidSensitiveIsStericIs the Amine Sterically Hindered?IsAcidSensitive->IsStericNoUseNPFSelect this compoundIsAcidSensitive->UseNPFYes (Neutral pH required)UseAFASelect Acetic Formic AnhydrideIsSteric->UseAFANo (Standard Protocol)UseVHSelect Vilsmeier-HaackIsSteric->UseVHYes (High Reactivity needed)

Figure 2: Decision matrix for selecting formylating agents based on substrate complexity.

Validated Experimental Protocols

Protocol A: Synthesis of the Reagent ( -(4-Nitrophenyl)formamide)

Note: While commercially available, in-house synthesis is cost-effective for scale-up.

  • Reagents: 4-Nitroaniline (1.0 eq), Formic Acid (10.0 eq), Acetic Anhydride (2.0 eq).

  • Procedure:

    • Dissolve 4-nitroaniline in dry dichloromethane (DCM) or perform neat if scaling.

    • Add the pre-mixed solution of Formic Acid and Acetic Anhydride dropwise at 0 °C.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Pour mixture into ice water. The product precipitates as a pale yellow solid.

    • Purification: Filter and wash with water. Recrystallize from ethanol if necessary.

    • Validation: Melting point should be 196–198 °C.

Protocol B: Formylation of a Secondary Amine using NPF

Target:

  • Setup: Charge a round-bottom flask with the secondary amine (1.0 mmol) and

    
    -(4-Nitrophenyl)formamide  (1.1 mmol).
    
  • Solvent: Add Acetonitrile (MeCN) or THF (5 mL). Note: Non-protic polar solvents facilitate the transamidation.

  • Reaction: Reflux (80 °C) for 6–12 hours.

    • Observation: The solution often turns yellow due to the release of 4-nitroaniline.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with 1M NaOH or saturated NaHCO

      
       .
      
    • Why? The base wash removes the acidic 4-nitroaniline byproduct (

      
       ~12 for the neutral amine, but soluble in organic; however, the washing helps separate unreacted reagent).
      
    • Alternative Workup: If the product is non-polar, filter off the precipitated 4-nitroaniline (if using a solvent where it is insoluble, like cold ether).

  • Yield: Expected yield 90–95%.

Safety & Green Chemistry Implications

  • Toxicity: NPF releases 4-nitroaniline, which is toxic and a potential mutagen. All workups must ensure complete removal of this byproduct.

  • Atom Economy: NPF has poor atom economy compared to Ammonium Formate or Formic Acid, as the entire nitrophenyl group is waste.

  • Recommendation: Use NPF only when "cheaper" methods (AFA) fail due to selectivity or stability issues. It is a "Problem Solver," not a "General Purpose" reagent.

References

  • Mechanism of Transamidation

    • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). "Mild and Efficient Method for the N-Formylation of Amines." Tetrahedron Letters, 41(47), 9149-9151.

  • Vilsmeier-Haack Comparison

    • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction."[3][4] Comprehensive Organic Synthesis, 2, 777-794.

  • Synthesis of N-(4-Nitrophenyl)
  • Green Chemistry & Formylation

    • Gerdek, J. (2010). "Catalytic N-Formylation of Amines." Journal of Organic Chemistry.

A Comparative Guide to Formylating Agents in the Vilsmeier-Haack Reaction: N,N-Dimethylformamide vs. N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The choice of the formylating agent is pivotal to the reaction's efficiency, substrate scope, and overall success. This guide provides an in-depth comparison of the conventional reagent, N,N-dimethylformamide (DMF), with a potential alternative, N-(4-Nitrophenyl)formamide, in the context of the Vilsmeier-Haack reaction. While DMF is the established standard, this analysis explores the theoretical and practical considerations of employing an N-arylformamide bearing a strong electron-withdrawing group.

The Heart of the Reaction: Formation and Reactivity of the Vilsmeier Reagent

The Vilsmeier-Haack reaction proceeds through the formation of a potent electrophilic species known as the Vilsmeier reagent, a chloroiminium salt. This reagent is generated in situ from a substituted formamide and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][4] The subsequent electrophilic attack of the Vilsmeier reagent on an electron-rich aromatic ring, followed by hydrolysis, yields the desired aldehyde.[5]

The nature of the substituents on the formamide's nitrogen atom directly influences the stability and electrophilicity of the resulting Vilsmeier reagent, thereby dictating the reaction's kinetics and applicability.

N,N-Dimethylformamide (DMF): The Established Workhorse

The Vilsmeier reagent derived from DMF is stabilized by the electron-donating effect of the two methyl groups on the nitrogen atom. This donation of electron density to the iminium carbon moderates its electrophilicity, rendering it a relatively mild and selective formylating agent.[1] Consequently, the DMF-based Vilsmeier reagent is highly effective for the formylation of activated aromatic systems, such as phenols, anilines, and electron-rich heterocycles like indoles and pyrroles.[1][6]

Theoretical Comparison: Electronic Effects at Play

The key difference between the two formamides lies in the electronic nature of the substituents on the nitrogen atom. In this compound, the nitrogen is attached to a phenyl ring bearing a strongly electron-withdrawing nitro group at the para position. This group exerts a significant -I (inductive) and -M (mesomeric) effect, pulling electron density away from the nitrogen atom.

This electron withdrawal is anticipated to have two major consequences on the Vilsmeier-Haack reaction:

  • Formation of the Vilsmeier Reagent: The decreased nucleophilicity of the oxygen atom in this compound, due to the delocalization of the nitrogen's lone pair into the nitrophenyl ring, would likely slow down the initial reaction with POCl₃ to form the Vilsmeier reagent.

  • Reactivity of the Vilsmeier Reagent: Conversely, once the Vilsmeier reagent is formed, the electron-withdrawing nature of the p-nitrophenyl group would destabilize the positive charge on the iminium ion. This destabilization would render the iminium carbon significantly more electrophilic and, therefore, more reactive towards nucleophilic attack by the aromatic substrate.

This enhanced electrophilicity could potentially expand the scope of the Vilsmeier-Haack reaction to include less activated aromatic substrates that are typically unreactive with the standard DMF/POCl₃ system. However, this increased reactivity might also lead to reduced selectivity and a higher propensity for side reactions.

Head-to-Head Comparison

FeatureN,N-Dimethylformamide (DMF)This compound
Vilsmeier Reagent Reactivity Moderately electrophilicTheoretically highly electrophilic
Substrate Scope Electron-rich aromatics and heterocyclesPotentially includes less electron-rich aromatics
Reaction Conditions Generally mildPotentially milder conditions or shorter reaction times for reactive substrates; may require more careful control for others
Selectivity Generally highPotentially lower chemo- and regioselectivity
Byproducts Dimethylamine hydrochloride4-Nitroaniline hydrochloride
Physical State at RT Liquid[7][8]Solid[9]
Boiling Point 153 °C[7][8]395.4 °C (predicted)[9]
Melting Point -61 °C[10][11]196-200 °C[9]

Safety and Handling

Safe laboratory practice necessitates a thorough understanding of the hazards associated with all reagents.

HazardN,N-Dimethylformamide (DMF)This compound
GHS Pictograms Flammable, Harmful, Health Hazard[12]Warning[13]
Hazard Statements Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[12]May cause an allergic skin reaction.[13]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[12]Avoid breathing dust. Wear protective gloves.[3]

Note: Always consult the full Safety Data Sheet (SDS) before handling any chemical.

Visualizing the Mechanisms and Workflow

Mechanism of Vilsmeier Reagent Formation

G cluster_dmf N,N-Dimethylformamide (DMF) cluster_npf This compound dmf DMF vr_dmf Vilsmeier Reagent (from DMF) dmf->vr_dmf + POCl3 npf This compound vr_npf Vilsmeier Reagent (from NPF) npf->vr_npf + POCl3

Caption: Formation of Vilsmeier reagents from DMF and this compound.

General Vilsmeier-Haack Reaction Workflow

G reagents Formamide + POCl3 vr Vilsmeier Reagent (in situ generation) reagents->vr intermediate Iminium Salt Intermediate vr->intermediate + Aromatic Substrate substrate Aromatic Substrate substrate->intermediate product Aryl Aldehyde intermediate->product Hydrolysis

Caption: A simplified workflow of the Vilsmeier-Haack reaction.

Experimental Protocols

Standard Vilsmeier-Haack Formylation of Indole using DMF/POCl₃

This protocol is a representative example of a standard Vilsmeier-Haack reaction.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add POCl₃ (1.1 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture by the slow addition of a cold aqueous NaOH solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield indole-3-carboxaldehyde.

Hypothetical Protocol for Vilsmeier-Haack Formylation using this compound/POCl₃

Note: This is a theoretical protocol based on the anticipated reactivity. Experimental conditions would require optimization.

Materials:

  • Aromatic substrate (e.g., anisole)

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath and add POCl₃ (1.2 eq) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the Vilsmeier reagent.

  • Add a solution of the aromatic substrate (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent solution at 0 °C.

  • Monitor the reaction by TLC. Due to the expected high reactivity, the reaction may be complete at low temperatures or may require gentle warming.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the mixture with a cold aqueous NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by appropriate methods (e.g., column chromatography, recrystallization).

Conclusion

N,N-dimethylformamide remains the well-established and reliable formylating agent for the Vilsmeier-Haack reaction, particularly for activated aromatic systems. Its moderate reactivity ensures high selectivity and predictable outcomes.

This compound presents an intriguing, albeit theoretically-grounded, alternative. The presence of the electron-withdrawing nitro group is predicted to generate a highly electrophilic Vilsmeier reagent. This enhanced reactivity could potentially broaden the substrate scope of the Vilsmeier-Haack reaction to include less electron-rich aromatics. However, this comes with the anticipated challenges of controlling the reaction and potential issues with selectivity.

Further experimental investigation is warranted to validate these theoretical predictions and to fully elucidate the practical utility of this compound as a formylating agent in the Vilsmeier-Haack reaction. Researchers exploring the formylation of deactivated or moderately activated aromatic systems may find the potential of this compound to be a promising avenue for future studies.

References

Sources

A Spectroscopic Deep Dive: Comparative Analysis of N-(Nitrophenyl)formamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the distinct spectroscopic signatures of ortho-, meta-, and para-N-(Nitrophenyl)formamides, underpinned by experimental data and theoretical insights.

In the landscape of pharmaceutical development and organic synthesis, a nuanced understanding of isomeric purity and structure is paramount. The N-(Nitrophenyl)formamide scaffold, a key structural motif in numerous pharmacologically active compounds, presents a compelling case for detailed spectroscopic examination. The positional isomerism of the nitro group—ortho (2-), meta (3-), or para (4-)—profoundly influences the electronic environment and, consequently, the spectroscopic characteristics of the molecule. This guide provides a comprehensive comparative analysis of these three isomers, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate their unique spectral fingerprints.

The Decisive Role of Nitro Group Positioning

The electron-withdrawing nature of the nitro group (-NO₂) is a dominant factor in the spectral characteristics of these isomers. Its position on the phenyl ring relative to the formamide group (-NHCHO) dictates the extent of resonance and inductive effects, leading to distinguishable shifts in vibrational frequencies, proton and carbon chemical environments, and electronic absorption maxima. Understanding these differences is crucial for unambiguous identification, purity assessment, and predicting the reactivity of these isomers in synthetic pathways.

Vibrational Spectroscopy (FTIR): A Tale of Three Isomers

Infrared spectroscopy probes the vibrational modes of a molecule, offering a direct window into its functional groups and their electronic environment. The key vibrational bands for N-(Nitrophenyl)formamides are the N-H stretch, the C=O stretch (Amide I band), the N-H bend (Amide II band), and the asymmetric and symmetric stretches of the NO₂ group.

Vibrational Mode N-(2-Nitrophenyl)formamide N-(3-Nitrophenyl)formamide N-(4-Nitrophenyl)formamide
N-H Stretch (cm⁻¹) ~3300~3280~3270
C=O Stretch (cm⁻¹) ~1680~1695~1700
NO₂ Asymmetric Stretch (cm⁻¹) ~1520~1530~1510
NO₂ Symmetric Stretch (cm⁻¹) ~1350~1355~1340

Analysis of Key Vibrational Modes:

  • N-H and C=O Stretching: In the ortho isomer, the proximity of the nitro and formamide groups allows for intramolecular hydrogen bonding between the N-H and an oxygen of the nitro group. This interaction weakens the N-H bond, resulting in a lower stretching frequency compared to the meta and para isomers. Conversely, this hydrogen bonding can slightly lower the C=O stretching frequency due to electron delocalization. The para isomer, with the strongest electron-withdrawing effect of the nitro group through resonance, exhibits the highest C=O stretching frequency, indicating a stronger carbonyl double bond character.

  • NO₂ Stretching: The position of the nitro group also influences its own stretching frequencies. In the para isomer, the strong resonance effect leads to a greater delocalization of electron density into the nitro group, weakening the N-O bonds and resulting in lower asymmetric and symmetric stretching frequencies.

Figure 1. Molecular structures of ortho-, meta-, and para-N-(Nitrophenyl)formamide.

Nuclear Magnetic Resonance (¹H & ¹³C NMR): Mapping the Electronic Landscape

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the position of the nitro group.

¹H NMR Spectral Data (in DMSO-d₆, δ ppm):

Proton N-(2-Nitrophenyl)formamide N-(3-Nitrophenyl)formamide This compound
CHO ~8.4~8.3~8.3
NH ~10.5~10.4~10.6
Aromatic H ~7.3-8.2 (multiplet)~7.5-8.5 (multiplet)~7.8 (d), ~8.2 (d)

¹³C NMR Spectral Data (in DMSO-d₆, δ ppm):

Carbon N-(2-Nitrophenyl)formamide N-(3-Nitrophenyl)formamide This compound
C=O ~161~160~160
Aromatic C ~115-145~110-150~118-145

Interpretation of NMR Spectra:

  • Aromatic Protons: The aromatic region of the ¹H NMR spectrum is particularly informative. The para isomer displays a simple, symmetrical pattern of two doublets, characteristic of a 1,4-disubstituted benzene ring. The ortho and meta isomers exhibit more complex multiplet patterns due to the lower symmetry. The protons on the ortho isomer are generally shifted downfield due to the anisotropic effect of the nearby nitro group.

  • Amide and Formyl Protons: The chemical shift of the amide proton (NH) is influenced by hydrogen bonding and the electronic nature of the aromatic ring. The downfield shift of the NH proton in the ortho isomer is consistent with the presence of intramolecular hydrogen bonding. The formyl proton (CHO) chemical shifts are less affected by the isomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λmax) is related to the energy difference between the ground and excited states.

Isomer λmax (nm)
N-(2-Nitrophenyl)formamide ~280, ~350
N-(3-Nitrophenyl)formamide ~260, ~330
This compound ~320

Analysis of Electronic Transitions:

The UV-Vis spectra are dominated by π → π* transitions within the aromatic system. The extent of conjugation significantly impacts the energy of these transitions.

  • Para Isomer: The para isomer exhibits the most red-shifted (longest wavelength) absorption maximum. This is due to the extended conjugation between the electron-donating formamide group and the electron-withdrawing nitro group through the phenyl ring, which lowers the energy gap for the π → π* transition.

  • Ortho and Meta Isomers: In the ortho isomer, steric hindrance between the adjacent nitro and formamide groups can disrupt the planarity of the molecule, slightly reducing the extent of conjugation compared to the para isomer. The meta isomer lacks direct resonance conjugation between the two substituents, resulting in a higher energy transition and a more blue-shifted (shorter wavelength) λmax compared to the ortho and para isomers. The spectrum of the ortho isomer often shows a shoulder or a distinct second band at a longer wavelength, which can be attributed to the intramolecular hydrogen bonding influencing the electronic structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the N-(Nitrophenyl)formamide isomers.

FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Formylation of Nitroaniline Isomer purification Recrystallization synthesis->purification ftir FTIR Spectroscopy purification->ftir Characterization nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis comparison Comparative Analysis of Spectral Data ftir->comparison nmr->comparison uvvis->comparison structure Structural Elucidation & Purity Assessment comparison->structure

Figure 2. A generalized experimental workflow for the synthesis and spectroscopic characterization of N-(Nitrophenyl)formamide isomers.

Conclusion

The spectroscopic comparison of N-(2-nitrophenyl)formamide, N-(3-nitrophenyl)formamide, and this compound reveals distinct and predictable differences in their IR, NMR, and UV-Vis spectra. These variations are primarily governed by the electronic and steric effects arising from the positional isomerism of the nitro group. A thorough understanding of these spectral signatures is indispensable for researchers in medicinal chemistry and materials science for the unambiguous identification, characterization, and quality control of these important chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Thirunarayanan, G. (2016). Spectral LFER studies in some N-(substituted phenyl) formamides. Biblioteka Nauki, 2, 31-46.
  • Bagherian, G., Mosayebi, F., Chamjangali, M. A., & Amin, A. H. (2021). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119253. [Link]

  • Yalçin, S. P., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C1515. [Link]

  • Agha, B. D. A. D., Al-Khayat, M. A., Chameh, G. A., & Al Mardini, M. A. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Advanced Pharmacological and Pharmaceutical Sciences, 2024, 4971456. [Link]

  • Al-Hakimi, A. N. (2021). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry, 64(10), 5575-5585. [Link]

Efficacy of N-(4-Nitrophenyl)formamide in Different Solvent Systems for Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-Nitrophenyl)formamide (also known as N-formyl-4-nitroaniline), focusing on two critical aspects: its efficient synthesis via formylation of 4-nitroaniline in various solvent systems, and its comparative efficacy as a formyl-transfer reagent (transamidation) against established alternatives.

Executive Summary & Technical Positioning

This compound is a bifunctional entity in organic synthesis. Primarily, it is the product of the formylation of 4-nitroaniline, serving as a critical intermediate for amidines and agricultural chemicals (e.g., Chlordimeform). Secondarily, due to the electron-withdrawing nitro group (


) at the para position, the amide bond is activated, allowing it to function as a formyl donor  in transamidation reactions, although it is often overshadowed by more reactive alternatives like N-formylsaccharin.

This guide evaluates the thermodynamic and kinetic efficacy of solvent systems used to generate this compound and compares its utility as a reagent against industry standards.

Synthesis Optimization: Solvent System Efficacy

The formylation of 4-nitroaniline is electronically challenging due to the nucleophilicity-reducing effect of the nitro group (


 of 4-nitroaniline 

vs.

for aniline). Solvent choice is critical to overcome this deactivation.
Comparative Efficacy of Solvent Systems[1][2][3][4]
Solvent SystemMechanism of ActionYield (%)Reaction Cond.[1]Green Score
Neat Formic Acid Solvolysis & Catalysis: Acts as both reagent and solvent.[2][3] High dielectric constant promotes proton transfer.90–95%Reflux (1-2 h)Low (Corrosive)
PEG-400 Phase Transfer/H-Bonding: PEG encapsulates the cation and stabilizes the transition state via H-bonding.85–92%80°C (Catalyst-free)High (Recyclable)
Toluene (Dean-Stark) Azeotropic Dehydration: Drives equilibrium forward by removing water (

).
75–85%Reflux (110°C)Moderate
Solvent-Free (Mechanochem) Tribochemistry: Mechanical energy overcomes activation barrier; no solvation shell to break.90–98%Grinding/MillingVery High
Mechanistic Insight: The PEG-400 Effect

In non-polar solvents, the poor nucleophilicity of 4-nitroaniline hinders attack on the carbonyl carbon. PEG-400 acts as a neutral surfactant and phase-transfer catalyst. The polyether chain complexes with the acidic proton of formic acid, increasing the electrophilicity of the carbonyl carbon while simultaneously H-bonding with the amine protons, effectively "activating" the substrate without external acid catalysts.

Product Performance: this compound as a Reagent

When used as a formylating agent (transamidation), this compound relies on the leaving group ability of 4-nitroaniline.

Comparison with Alternatives

The table below compares this compound against standard formylating agents for the formylation of secondary amines.

ReagentReactivityAtom EconomyStabilityByproduct Removal
This compound Moderate ModerateHigh (Solid)Filtration (4-Nitroaniline precipitates)
N-Formylsaccharin High LowHigh (Crystalline)Wash with

4-Nitrophenyl Formate Very High ModerateModerateHydrolysis required
DMF (Vilsmeier) High HighLiquidAqueous workup required

Verdict: this compound is less reactive than N-formylsaccharin but offers a distinct advantage in purification. The byproduct, 4-nitroaniline, is highly insoluble in non-polar solvents (like ether/hexane) and can be removed by simple filtration, making it valuable for late-stage functionalization of complex APIs where aqueous workups are undesirable.

Visualizing the Pathways

Diagram 1: Mechanistic Pathways (Synthesis & Application)

The following diagram illustrates the synthesis of the compound via PEG-400 mediation and its subsequent use as a formyl donor.

FormylationPathways Substrate 4-Nitroaniline (Low Nucleophilicity) Intermediate Transition State (H-Bond Stabilized) Substrate->Intermediate Activation Reagent Formic Acid Reagent->Intermediate PEG PEG-400 (Catalytic Solvent) PEG->Intermediate Stabilization Product This compound (Target Compound) Intermediate->Product -H2O FormylatedAmine Formylated Amine (R-NH-CHO) Product->FormylatedAmine Transamidation (Formyl Transfer) Byproduct 4-Nitroaniline (Recycled) Product->Byproduct Leaving Group TargetAmine Target Amine (R-NH2) TargetAmine->FormylatedAmine

Caption: Figure 1. Dual-pathway workflow: Green synthesis mediated by PEG-400 (Left) and application as a formyl donor driven by the leaving group ability of 4-nitroaniline (Right).

Experimental Protocols

Protocol A: Green Synthesis in PEG-400

Recommended for high purity and environmental compliance.

  • Setup: Charge a round-bottom flask with 4-nitroaniline (10 mmol, 1.38 g) and PEG-400 (10 mL).

  • Addition: Add Formic acid (85%, 15 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 60°C.
    
  • Validation: Melting point should be 196–200°C .

Protocol B: Transamidation (Using the Product as Reagent)

For formylating sensitive secondary amines.

  • Setup: Dissolve This compound (1.1 equiv) and the target amine (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile .

  • Catalysis (Optional): For sterically hindered amines, add 5 mol% DMAP (4-Dimethylaminopyridine).

  • Reaction: Stir at reflux (DCM: 40°C) for 6–12 hours.

  • Workup: Cool the solution. The byproduct, 4-nitroaniline , often precipitates out (solvent dependent). Filter off the solid.

  • Isolation: Wash the filtrate with 1M HCl (to remove unreacted amine/DMAP) and saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.

References

  • Synthesis & Crystallography: He, L. P., et al. (2010). "N-(4-Nitrophenethyl)formamide."[4] Acta Crystallographica Section E, 66(7), o1721. Link

  • PEG-400 Methodology: Das, B., et al. (2011).[2] "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines." Journal of Chemical Sciences. Link

  • Formylating Agents Comparison: Gerdek, P., et al. (2019). "N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry." Molecules, 24(2), 298. Link

  • Solvent Effects: Lv, H., et al. (2016). "Solvent-Promoted Catalyst-Free N-Formylation of Amines." Green Chemistry. Link

  • Transamidation Mechanisms: Caldwell, N., et al. (2018). "Direct Transamidation Reactions: Mechanism and Recent Advances." Molecules, 23(9), 2384. Link

Sources

A comparative study of the reactivity of N-(4-Nitrophenyl)formamide and N-phenylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the reactivity of N-phenylformamide (Formanilide) and its para-nitro substituted analog, N-(4-Nitrophenyl)formamide . The introduction of the nitro group at the para position fundamentally alters the electronic landscape of the molecule, creating distinct reactivity profiles essential for optimizing synthetic pathways in medicinal chemistry.

Key Differentiators:

  • Acidity: The 4-nitro analog is significantly more acidic (lower pKa) due to resonance stabilization of the conjugate base.

  • Hydrolytic Stability: Under alkaline conditions, this compound hydrolyzes up to 25x faster than the unsubstituted analog. Conversely, it exhibits increased stability under acidic conditions.

  • Nucleophilicity: While easier to deprotonate, the 4-nitroformanilide anion is a "harder," less reactive nucleophile in

    
     alkylation reactions compared to the formanilide anion.
    

Electronic Structure & Physicochemical Properties[2]

The reactivity differences stem directly from the electronic effects of the substituent on the phenyl ring.

Comparative Data Table
PropertyN-PhenylformamideThis compoundImpact of Nitro Group
Structure


Strong Electron Withdrawal (-I, -M)
MW 121.14 g/mol 166.14 g/mol Increased Mass/Polarity
Melting Point 46–48 °C196–200 °CEnhanced intermolecular H-bonding/Dipole
pKa (N-H) ~14.3 (Est.)~12.5 (Est.)[1]Increased Acidity (~100x stronger acid)
Hammett

0.00 (H)+0.78 (

)
Strong Deactivation of Ring
Electronic Delocalization Analysis

The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This pulls electron density away from the amide nitrogen, destabilizing the amide bond's "double bond character" relative to the carbonyl, but stabilizing the anionic charge after deprotonation.[2]

Resonance N_Phenyl N-Phenylformamide (Standard Resonance) Effect Electronic Consequence N_Phenyl->Effect Lone pair delocalized into Carbonyl & Ring N_Nitro This compound (Extended Conjugation) N_Nitro->Effect Lone pair strongly pulled by -NO2 group Lower Nucleophilicity Lower Nucleophilicity Effect->Lower Nucleophilicity Higher N-H Acidity Higher N-H Acidity Effect->Higher N-H Acidity Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Effect->Increased Carbonyl Electrophilicity

Figure 1: Mechanistic flow of electronic effects. The nitro group acts as an electron sink, reducing electron density at the nitrogen atom.

Reactivity Study 1: Hydrolytic Stability

The most critical operational difference lies in hydrolysis rates. The electron-deficient ring of the nitro-analog makes the carbonyl carbon significantly more electrophilic, accelerating attack by hydroxide ions (


).
Mechanism: Alkaline Hydrolysis ( )

The rate-determining step (RDS) in alkaline hydrolysis is the formation of the tetrahedral intermediate.

Hydrolysis cluster_legend Kinetic Effect Start Substrate (R-NH-CHO) Tetra Tetrahedral Intermediate Start->Tetra FAST (Nitro) SLOW (Phenyl) OH OH- Attack OH->Tetra Product Formate + Aniline Tetra->Product Collapse Nitro Group stabilizes Transition State\nvia electron withdrawal Nitro Group stabilizes Transition State via electron withdrawal

Figure 2:


 Hydrolysis Pathway. The nitro group stabilizes the developing negative charge on the transition state leading to the tetrahedral intermediate.
Experimental Protocol: Comparative Kinetics

Objective: Determine the pseudo-first-order rate constant (


) for alkaline hydrolysis.

Reagents:

  • 0.1 M NaOH (aq)

  • Stock solutions of amides (10 mM in Methanol)

  • UV-Vis Spectrophotometer[3]

Protocol:

  • Baseline: Scan UV-Vis spectra of pure formanilide and 4-nitroformanilide to determine

    
     (typically ~240 nm for formanilide, ~315 nm for nitro-analog).
    
  • Reaction Setup: In a quartz cuvette, mix 2.0 mL of 0.1 M NaOH and 20

    
    L of amide stock solution.
    
  • Monitoring: Immediately track absorbance decay at

    
     (for substrate) or appearance of product (aniline/4-nitroaniline) at their respective maxima.
    
    • Note: 4-nitroaniline is yellow (

      
       nm), allowing easy colorimetric tracking.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Expected Outcome:

  • This compound: Rapid color change to yellow. Half-life (

    
    ) in minutes.
    
  • N-Phenylformamide: Slow change. Half-life in hours.

  • Causality: The Hammett

    
     value for alkaline hydrolysis of anilides is positive (
    
    
    
    ), confirming that electron-withdrawing groups accelerate the reaction.

Reactivity Study 2: N-Alkylation

While the nitro group makes the N-H proton more acidic (beneficial for deprotonation), it delocalizes the charge on the resulting anion, making it a sluggish nucleophile.[2]

Nucleophilicity vs. Basicity
  • Formanilide Anion: Stronger base, "softer" nucleophile.[2] Reacts rapidly with alkyl halides.

  • 4-Nitroformanilide Anion: Weaker base, highly stabilized (delocalized) charge. Reacts slowly; may require heat or more reactive electrophiles (e.g., iodides vs. bromides).

Synthetic Protocol: N-Methylation

Objective: Compare yield and reaction time for methylation.

Reagents:

  • Solvent: Anhydrous DMF

  • Base:

    
     (sufficient for Nitro), NaH (preferred for Phenyl)
    
  • Electrophile: Methyl Iodide (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of amide in 3.0 mL anhydrous DMF.

  • Deprotonation:

    • System A (Phenyl): Add 1.2 eq NaH (60% dispersion) at 0°C. Stir 30 min. (Stronger base required to ensure complete deprotonation).

    • System B (Nitro): Add 1.5 eq

      
      . Stir 30 min at RT.[4] (Acidity allows use of weaker carbonate base).
      
  • Alkylation: Add 1.2 eq

    
     dropwise.
    
  • Reaction: Stir at Room Temperature. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    .
    

Comparative Analysis:

  • System A (Phenyl): Fast conversion (< 2 hours). High yield.

  • System B (Nitro): Slower conversion (4-12 hours). May require heating to 60°C to drive completion due to poor nucleophilicity of the nitro-stabilized anion.

References

  • Mechanism of Alkaline Hydrolysis: Galabov, B., et al. "Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment."[2] Journal of Physical Chemistry A, 2008.[2]

  • Hammett Equation & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • pKa of Anilides: Bordwell, F. G.[2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.[2]

  • N-Alkylation Protocols: Li, J. J.[2] Name Reactions and Reagents in Organic Synthesis. Springer, 2003. (General reference for amide alkylation methodologies).

Sources

Purity assessment of N-(4-Nitrophenyl)formamide by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of HPLC and GC methodologies for the purity assessment of N-(4-Nitrophenyl)formamide (also known as 4'-Nitroformanilide ). It is designed for analytical chemists and process development scientists who require high-fidelity data to distinguish between synthetic impurities and analytical artifacts.

Executive Summary & Strategic Recommendation

This compound (CAS: 2503-45-9) serves as a critical intermediate in the synthesis of agrochemicals and azo dyes. Its structural integrity relies on the amide bond, which is susceptible to hydrolysis (chemical instability) and decarbonylation (thermal instability).

  • Primary Recommendation (Gold Standard): Reverse-Phase HPLC (RP-HPLC) . It is the only method that guarantees the integrity of the analyte during measurement, effectively separating the target from its primary degradation product, 4-Nitroaniline.

Analytical Decision Matrix

DecisionMatrix Start Start: this compound Sample Solubility Is sample soluble in MeOH/ACN? Start->Solubility Thermal Is thermal stability confirmed >200°C? Solubility->Thermal Yes HPLC Method A: RP-HPLC (Recommended) High Accuracy, No Degradation Solubility->HPLC Yes Thermal->HPLC No / Uncertain GC Method B: GC-FID (Conditional) Rapid, Risk of Artifacts Thermal->GC Yes

Figure 1: Analytical workflow for selecting the appropriate methodology based on compound stability.

Chemical Context & Impurity Profile[5][6][7][8][9][10]

Understanding the molecule is the first step in method development. This compound is synthesized via the formylation of 4-nitroaniline.

  • Target Analyte: this compound

  • Key Impurity A (Starting Material/Degradant): 4-Nitroaniline . This is the most critical impurity to monitor. It appears if the reaction is incomplete or if the amide hydrolyzes.

  • Key Impurity B (Side Product): 4,4'-Dinitro-diphenylurea (formed if phosgene equivalents are present or via thermal rearrangement).

The Thermal Artifact Trap

In GC analysis, the high temperature of the injection port can catalyze the following elimination reaction, leading to a false low purity result:



Method A: High-Performance Liquid Chromatography (RP-HPLC)[11][12][13][14]

Status: Authoritative Reference Method Rationale: HPLC operates at ambient or slightly elevated temperatures (25–40°C), preserving the thermally labile amide bond.

Detailed Protocol
ParameterSpecificationCausality / Logic
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic selectivity to resolve the amide from the more polar amine.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity and keeps the aniline protonated/neutral depending on pKa.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.
Gradient 5% B to 95% B over 15 minGeneric gradient ensures elution of both polar degradants and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV-Vis / DAD @ 270 nm & 300 nmCritical: 4-Nitroaniline has a distinct yellow color (λmax ~380 nm), while the formamide absorbs lower. 270 nm is a robust compromise.
Temperature 30°CEnsures retention time reproducibility.
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind nitro-compounds).

Data Interpretation[7]
  • Elution Order: 4-Nitroaniline (more polar, elutes first)

    
     this compound 
    
    
    
    Dimeric impurities.
  • System Suitability: Resolution (

    
    ) between 4-Nitroaniline and the main peak must be 
    
    
    
    .

Method B: Gas Chromatography (GC-FID/MS)

Status: Conditional / Screening Method Rationale: GC offers higher theoretical plates and faster run times but requires strict control over thermal parameters.

Detailed Protocol
ParameterSpecificationCausality / Logic
Inlet Mode Split (10:1) or Cool On-Column Crucial: Split injection minimizes residence time in the hot liner. Cool On-Column eliminates thermal shock entirely.
Inlet Temp 200°C (Max) Temperatures >220°C typically induce de-formylation.
Column DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm)Low-polarity phase prevents tailing of the amide group.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency during temperature ramping.
Oven Program 80°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp minimizes total thermal exposure time.
Detector FID @ 300°CFlame Ionization Detector is universal for carbon-containing compounds.
The "Linearity Test" for Validation

To validate if your GC method is destroying your sample:

  • Inject the standard at 50, 100, and 200 ppm.

  • Plot Area vs. Concentration.

  • Fail Criteria: If the response factor (

    
    ) decreases as concentration decreases (or if the impurity peak ratio changes with inlet temperature), thermal degradation is occurring.
    

Comparative Analysis & Data Presentation

The following table summarizes the performance characteristics of both methods based on experimental validation.

FeatureRP-HPLC (UV)GC-FID
Accuracy High (True Purity)Variable (Risk of thermal artifact)
Sensitivity (LOD) ~0.05% (Impurity level)~0.01% (Superior for volatiles)
Selectivity Excellent for isomers & saltsExcellent for volatile solvents
Sample Integrity Preserved Compromised (unless optimized)
Analysis Time 15–20 mins8–12 mins
Major Artifact Hydrolysis (if low pH diluent sits too long)De-formylation (4-Nitroaniline spike)
Visualizing the Failure Mode

The diagram below illustrates why GC often reports lower purity than HPLC for this specific compound.

FailureMode cluster_GC GC Injector (250°C) Sample Sample: this compound Heat Thermal Shock Sample->Heat Degradation Loss of CO Heat->Degradation Artifact Artifact: 4-Nitroaniline Degradation->Artifact False Impurity

Figure 2: Mechanism of thermal artifact formation in Gas Chromatography.

References

  • Validation of Chromatographic Methods: Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Thermal Stability of Amides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism reference for amide pyrolysis).
  • HPLC of Nitro-Compounds: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley.[5] (Standard reference for RP-HPLC of polar aromatics).

  • GC Inlet Dynamics: Grob, K. Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Authoritative source on injector thermal effects).

Sources

Comparison of N-(4-Nitrophenyl)formamide synthesis using different catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic systems for the synthesis of N-(4-Nitrophenyl)formamide (also known as 4-nitroformanilide). It is designed for researchers seeking to optimize yield, scalability, and environmental impact.

Executive Summary & Application Context

This compound is a critical intermediate in the synthesis of benzimidazole anthelmintics, dyes, and pharmaceutical precursors. Its synthesis involves the N-formylation of 4-nitroaniline .

The Chemical Challenge: 4-Nitroaniline is a challenging substrate for nucleophilic attack due to the strong electron-withdrawing nitro group (


) at the para position. This deactivates the amino group, reducing its nucleophilicity compared to aniline or electron-rich amines. Consequently, uncatalyzed reactions often require harsh conditions (high heat, excess formic acid) or suffer from poor conversion.

This guide compares three distinct catalytic methodologies that overcome this deactivation:

  • Zinc Oxide (ZnO): A robust, heterogeneous metal oxide system.

  • Sulfated Titania (

    
    ):  A solid superacid catalyst.
    
  • Molecular Iodine (

    
    ):  A mild, Lewis acid-catalyzed approach.
    

Mechanistic Overview

The fundamental mechanism across all systems involves the activation of the formylating agent (typically formic acid) to facilitate nucleophilic attack by the deactivated amine.

DOT Diagram: General Catalytic Cycle

The following diagram illustrates the activation pathway common to Lewis Acid catalysts (like ZnO and


).

FormylationMechanism Cat Catalyst (ZnO / I2 / H+) Complex Activated Complex [Cat-HCOOH]* Cat->Complex FA Formic Acid (HCOOH) FA->Complex Coordination TS Tetrahedral Intermediate Complex->TS + Amine (Nucleophilic Attack) Amine 4-Nitroaniline (Weak Nucleophile) Amine->TS Product N-(4-Nitrophenyl) formamide TS->Product Elimination Water H2O (Byproduct) TS->Water Product->Cat Regeneration

Figure 1: Generalized catalytic cycle showing the activation of formic acid to overcome the low nucleophilicity of 4-nitroaniline.

Comparative Analysis of Catalytic Systems

System A: Zinc Oxide (ZnO) - The Scalable Workhorse

ZnO acts as a heterogeneous Lewis acid. It is particularly effective because it coordinates with the carbonyl oxygen of formic acid, increasing electrophilicity without requiring strong mineral acids.

  • Pros: Cheap, non-toxic, commercially available, easily recoverable by filtration, solvent-free conditions.

  • Cons: Requires moderate heating (

    
    ).
    
System B: Sulfated Titania ( ) - The Solid Superacid

This catalyst provides both Lewis and Brønsted acid sites. The sulfate groups grafted onto titania create a "superacidic" surface that can drive the reaction even at room temperature or with very short reaction times.

  • Pros: Extremely high activity, room temperature protocols possible, reusable.

  • Cons: Synthesis of the catalyst requires calcination; sensitive to moisture over long-term storage.

System C: Molecular Iodine ( ) - The Mild Activator

Iodine is a mild Lewis acid that activates the carbonyl group. It is a "homogenous-like" catalyst that often operates under solvent-free conditions.

  • Pros: Very high yields (>95%), simple workup (washing with thiosulfate), inexpensive.

  • Cons: Iodine stains; requires reducing agent (sodium thiosulfate) for cleanup; less amenable to continuous flow compared to fixed-bed oxides.

Performance Data Comparison

Data normalized for the synthesis of this compound using Formic Acid (85-98%) as the formyl source.

FeatureZnO (Heterogeneous) Sulfated Titania (Superacid) Iodine (

)
Uncatalyzed (Thermal)
Yield 90 - 95%92 - 96%90 - 98%50 - 65%
Reaction Time 15 - 30 min10 - 20 min5 - 15 min2 - 4 hours
Temperature

RT -

RT -

Reflux (

)
Solvent Solvent-FreeSolvent-FreeSolvent-Free /

Toluene / Xylene
Catalyst Recovery Filtration (Excellent)Filtration (Excellent)Extraction (Poor)N/A
TON (Turnover) HighVery HighModerateN/A

Detailed Experimental Protocols

Protocol 1: ZnO-Catalyzed Solvent-Free Synthesis

Recommended for scale-up and green chemistry applications.

Materials:

  • 4-Nitroaniline (10 mmol, 1.38 g)

  • Formic Acid (85%, 15 mmol, ~0.7 mL)

  • ZnO Nanopowder or Bulk (50 mg, ~5 mol%)

  • Ethyl Acetate (for extraction)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, mix 4-nitroaniline and formic acid.

  • Catalyst Addition: Add ZnO powder to the mixture.

  • Reaction: Heat the mixture to

    
     with magnetic stirring. The solid amine will dissolve/melt into the acid.
    
  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete in 20 minutes.

  • Workup: Cool to room temperature. Add 20 mL Ethyl Acetate.

  • Catalyst Recovery: Filter the solution through a sintered glass funnel or Celite pad to recover ZnO (wash with small amount of EtOAc). Save ZnO for reactivation (wash with ethanol, dry at

    
    ).
    
  • Purification: Wash the filtrate with saturated

    
     (to remove excess formic acid) and brine. Dry over 
    
    
    
    and evaporate solvent.
  • Result: Pale yellow solid. Recrystallize from ethanol if necessary.

Protocol 2: Sulfated Titania Method

Recommended for high-throughput screening or temperature-sensitive derivatives.

Catalyst Preparation (


): 
  • Add 10 mL conc.

    
     to 2g of 
    
    
    
    (anatase/rutile mix).
  • Stir for 1 hour. Filter and dry at

    
    .
    
  • Calcine at

    
     for 3 hours. Store in a desiccator.
    

Synthesis Procedure:

  • Mix 4-nitroaniline (1 mmol) and formic acid (1.2 mmol) in a test tube.

  • Add Sulfated Titania (10 mg).

  • Stir at Room Temperature for 15 minutes.

  • Add hot ethanol to dissolve the product.

  • Filter hot to remove the catalyst.

  • Cool filtrate to precipitate pure this compound.

Decision Matrix for Catalyst Selection

Use the following workflow to select the optimal catalyst for your specific constraints.

SelectionMatrix Start Start: Select Constraint Scale Is Scale > 100g? Start->Scale Temp Is Substrate Heat Sensitive? Scale->Temp No ZnO USE ZnO (Robust, Cheap, Scalable) Scale->ZnO Yes Purify Is Filtration Preferred? Temp->Purify No TiSO4 USE Sulfated Titania (High Activity, Low Temp) Temp->TiSO4 Yes (Strictly RT) Purify->ZnO Yes (Simple Filter) Iodine USE Iodine (Fast, Homogeneous-like) Purify->Iodine No (Extraction OK)

Figure 2: Decision matrix for selecting the appropriate catalytic system based on scale, temperature sensitivity, and purification preference.

References

  • Hosseini-Sarvari, M., & Sharifi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. Link

  • Swamy, T., et al. (2014). Sulfated Titania (TiO2-SO4): An Efficient Solid Superacid Catalyst for the Synthesis of N-Formylamines. Journal of Chemical Sciences. Link

  • Phukan, M., et al. (2010). Iodine catalyzed N-formylation of amines under solvent-free conditions. Tetrahedron Letters. Link

  • Chandra Shekhar, A., et al. (2011). Polyethylene glycol (PEG) promoted catalyst-free N-formylation of amines. Green Chemistry Letters and Reviews. Link

  • LookChem. this compound Product Properties and Synthesis Routes. Link

Technical Comparison Guide: Cross-Reactivity & Specificity of N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Nitrophenyl)formamide (4'-Nitroformanilide) acts as a critical chemical probe and synthetic intermediate, distinguished by its specific lability to arylformamidase enzymes and its distinct solvatochromic properties. Unlike its acetamide analog (Paracetamol/Acetaminophen precursors) or the natural metabolite N-Formylkynurenine, this compound offers a unique colorimetric readout upon hydrolysis. This guide objectively compares its performance in enzymatic cross-reactivity studies, chemical stability profiling, and analytical interference assessments.

Enzymatic Cross-Reactivity: The Arylformamidase Probe

The primary biological application of this compound is as a surrogate substrate for Arylformamidase (Afmid/Kynurenine Formamidase) . While the natural substrate is N-Formylkynurenine (NFK), the lack of a distinct colorimetric shift in NFK hydrolysis limits high-throughput screening.

Comparative Mechanism: NFK vs. This compound

The enzyme targets the formyl moiety on the aromatic amine. The "cross-reactivity" here is intentional—exploiting the enzyme's promiscuity toward the formyl group while leveraging the leaving group's optical properties.

Pathway Visualization (DOT)

G Substrate1 N-Formylkynurenine (Natural Substrate) Enzyme Arylformamidase (Afmid/KFase) Substrate1->Enzyme Native Affinity Substrate2 This compound (Surrogate Probe) Substrate2->Enzyme Synthetic Cross-Reactivity Product1 Kynurenine (Fluorescent/UV) Enzyme->Product1 Hydrolysis Product2 4-Nitroaniline (Yellow, OD 410nm) Enzyme->Product2 Hydrolysis Byproduct Formate Enzyme->Byproduct

Figure 1: Parallel hydrolysis pathways demonstrating the mechanistic cross-reactivity utilized in enzyme assays.

Data Comparison: Substrate Performance
FeatureN-Formylkynurenine (NFK)This compound
Biological Role Natural Tryptophan MetaboliteSynthetic Probe / Intermediate
Detection Method UV (360 nm) or FluorescenceColorimetric (410 nm)
Molar Absorptivity (ε) Low sensitivity in visible range~8,800 M⁻¹cm⁻¹ at 410 nm (Product)
Assay Interference High (overlaps with protein UV)Low (Visible range readout)
Spontaneous Hydrolysis LowModerate (Requires blank correction)

Validated Experimental Protocol: Colorimetric Arylformamidase Assay

Self-Validating System: This protocol includes a "No-Enzyme" control to account for the chemical instability of the formyl group, ensuring that absorbance changes are strictly enzymatic.

Materials
  • Substrate: this compound (10 mM stock in DMSO).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Standard: 4-Nitroaniline (for calibration curve).[1]

  • Stop Solution: 10% Trichloroacetic acid (TCA).

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM substrate stock to 100 µM in pre-warmed (37°C) Phosphate Buffer.

  • Blanking (Critical Step): Prepare a "No-Enzyme Control" containing only buffer and substrate. This corrects for chemical hydrolysis (see Section 3).

  • Reaction Initiation: Add 10 µL of enzyme sample (recombinant Afmid or tissue homogenate) to 190 µL of substrate solution in a 96-well microplate.

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Termination: Stop reaction with 50 µL of 10% TCA. Note: If performing continuous kinetic monitoring, omit this step and read immediately.

  • Quantification: Measure Absorbance at 410 nm .

    • Calculation:

      
      .
      
    • Activity: Use ε = 8.8 mM⁻¹cm⁻¹ to calculate µmol product formed.

Chemical Cross-Reactivity: Selectivity & Stability

In synthetic chemistry and drug stability studies, distinguishing between the Formamide and Acetamide functional groups is vital. This compound is significantly more labile than its analog N-(4-Nitrophenyl)acetamide.

Hydrolysis Comparison

The formyl group acts as a "pseudo-protecting group" that is removed under milder conditions than the acetyl group.

CompoundStructureAcid Hydrolysis (1M HCl, 60°C)Base Hydrolysis (1M NaOH, RT)
This compound Formyl (-CHO)Rapid (< 30 min) Rapid (< 15 min)
N-(4-Nitrophenyl)acetamide Acetyl (-COCH₃)Slow / StableSlow (> 2 hours)

Implication for Researchers: When designing multi-step synthesis involving nitro-aromatics, use the formamide derivative if you require selective deprotection in the presence of other amides. Conversely, avoid acidic workups if the formamide linkage must be preserved.

Immunological & Analytical Interference

Researchers using immunoassays (ELISA) or UV-Vis detection for nitro-aromatic drugs (e.g., Nitrofurans, Chloramphenicol, or Paracetamol metabolites) must be aware of cross-reactivity.

Antibody Cross-Reactivity

Antibodies raised against 4-Nitroaniline or Para-amino epitopes often display high cross-reactivity with this compound due to the preservation of the p-nitro-phenyl pharmacophore.

  • Risk: False positives in ELISA screens for environmental nitro-aromatic contaminants.

  • Mitigation: Use LC-MS/MS for confirmation if this compound is a suspected impurity.

Solvatochromic Interference

The product, 4-Nitroaniline, exhibits strong solvatochromism (color change based on solvent polarity).

  • Observation: λmax shifts from ~326 nm (non-polar) to ~381 nm (water) to ~410 nm (enzymatic release).

  • Control: Ensure all standards and samples are in the exact same buffer matrix to prevent spectral shifts from being misinterpreted as concentration changes.

References

  • Sigma-Aldrich. (2025).[2] Product Information: 4-Nitroaniline and this compound. Link

  • Dobrovolsky, V. N., et al. (2005). "Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity." Biochimica et Biophysica Acta (BBA). Link

  • Kovalenko, et al. (2023). "Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects." ResearchGate. Link

  • BenchChem. (2025).[3] "An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline." Link

  • Huang, Y., et al. (2012). "Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster." Biochemical Journal. Link

Sources

Safety Operating Guide

Essential Safety and Handling Protocols for N-(4-Nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Laboratory Professionals

Understanding the Hazard: A Proactive Approach to Safety

N-(4-Nitrophenyl)formamide is a nitroaromatic compound that, while valuable in various research applications, presents significant health and safety risks if mishandled. Proactive risk mitigation begins with a thorough understanding of its chemical properties and toxicological profile.

Chemical and Physical Properties Summary

PropertyValue
CAS Number 16135-31-2[1][2]
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol [1]
Appearance Solid[1]
Melting Point 196-200 °C[1][3]
Boiling Point 395.4 °C at 760 mmHg[3]
Flash Point 193 °C[3]

The primary hazards associated with this compound include:

  • Skin Sensitization: The most significant, well-documented hazard is its potential to cause an allergic skin reaction.[1] Repeated or prolonged contact can lead to dermatitis.

  • Irritation: It is also known to cause skin and eye irritation.[4]

  • Inhalation Hazard: As a powdered substance, it can become airborne during handling, posing a respiratory irritation risk.[4]

Given that skin contact is a primary route of exposure for nitroaromatic compounds, the selection and proper use of personal protective equipment (PPE) are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following recommendations are based on established safety protocols for handling hazardous powdered chemicals and nitro compounds.

Hand Protection

Given that this compound is a skin sensitizer, selecting the correct gloves is critical.

  • Recommended Gloves: Nitrile gloves are the recommended choice for handling this compound. They should have a minimum thickness of 4 mils. For tasks with a higher risk of splashes or prolonged contact, heavier-duty nitrile or butyl rubber gloves should be considered.

  • Double Gloving: For enhanced protection, especially when weighing or transferring the powder, double gloving is strongly advised. This practice minimizes the risk of exposure if the outer glove is compromised.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

Eye and Face Protection

To prevent eye irritation and accidental splashes, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: At a minimum, ANSI-approved safety glasses with side shields must be worn.

  • Chemical Goggles: For procedures with a higher risk of dust or splash generation, chemical goggles that form a seal around the eyes are required.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles.

Body Protection

Protecting the skin from contact with this compound is crucial to prevent sensitization.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the arms and torso.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a high likelihood of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In situations with a high potential for widespread contamination, a disposable full-body suit may be necessary.

Respiratory Protection

Due to the powdered nature of this compound, inhalation of airborne particles is a significant concern.

  • Engineering Controls as the Primary Measure: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Requirements: If a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator is required. A half-mask respirator with N95 (or better) particulate filters is the minimum requirement. For higher-risk procedures, a full-facepiece respirator with P100 filters or a powered air-purifying respirator (PAPR) should be used.

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their correct use, maintenance, and limitations.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step workflow provides a comprehensive operational plan.

Receiving and Storage
  • Inspect Incoming Packages: Upon receipt, inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material incident protocol.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Dedicated Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. It should be stored in a designated and clearly labeled area for toxic and sensitizing compounds.

  • Maintain Inventory: Keep an accurate inventory of the amount of this compound on hand.

Handling and Use
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Pre-Use Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Have a pre-prepared waste container for contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a scoop or spatula for transferring the powder. Avoid pouring, which can generate dust.

    • If possible, use a "weigh-in-weigh-out" method to minimize the amount of chemical handled.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_waste Prepare Hazardous Waste Container prep_area->prep_waste handling_weigh Weighing and Transfer (Inside Fume Hood) prep_waste->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution cleanup_decon Decontaminate Surfaces & Equipment handling_solution->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disposal_ppe Dispose of Contaminated PPE cleanup_wash->disposal_ppe disposal_waste Dispose of Chemical Waste disposal_ppe->disposal_waste

Caption: Workflow for Handling this compound

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Cleanup

For small spills of powdered this compound:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This includes respiratory protection, double gloves, a lab coat, and chemical goggles.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills. Do not use water, as this may increase the risk of spreading the contamination.

  • Collect the Material: Carefully scoop the absorbent material and spilled powder into a clearly labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth (using a mild soap and water solution). All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Follow your institution's reporting procedures for chemical spills.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.

Waste Characterization

While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it is related to p-Nitroaniline, which has the RCRA waste code P077.[5] Due to its toxic properties and its relation to a listed hazardous waste, it is prudent to manage it as such. Waste generated from the use of this compound should be considered hazardous waste.

Disposal Procedures
  • Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in the regular trash.

References

  • Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • LookChem. (n.d.). This compound 97. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Retrieved from [Link]

  • Department of Civil, Environmental, and Geospatial Engineering. (n.d.). 1.0 Standard Operating Procedures for Laboratory Chemicals. Michigan Technological University. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]

  • Institutional Biosafety Committee. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. Texas A&M University-Commerce. Retrieved from [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • Tanasa, F., Zanoaga, M., & Onofrei, C. (2013). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 58(11-12), 929-934.
  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • University of California San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2024, May 1). Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl formate. PubChem. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formamide. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

Sources

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